molecular formula C19H34O3 B1257664 (R)-methoprene CAS No. 65733-17-7

(R)-methoprene

Cat. No.: B1257664
CAS No.: 65733-17-7
M. Wt: 310.5 g/mol
InChI Key: NFGXHKASABOEEW-UQHDCKCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Methoprene is one of the two enantiomers of methoprene, a well-characterized insect growth regulator and juvenile hormone analog . Methoprene is commonly supplied as a racemic mixture containing both the (R)- and (S)-isomers in a 1:1 ratio . It is important for researchers to note that the insect growth regulatory activity is attributed primarily to the (S)-enantiomer (S-methoprene), which mimics natural juvenile hormone in insects . The (R)-isomer is considered biologically inactive in this context . This makes this compound a critical compound for use in controlled research studies, serving as an ideal negative control in experiments designed to investigate the specific biological effects and mode of action of the active (S)-isomer. By using this compound, researchers can isolate and confirm the biochemical pathways and receptor interactions responsible for the activity of juvenile hormone analogs. The mechanism of action for the active form involves mimicking juvenile hormone, disrupting normal insect development by preventing larvae from maturing into viable, reproducing adults . Methoprene and its isomers are part of the Insecticide Resistance Action Committee (IRAC) MoA Group 7A . This product is intended For Research Use Only. It is strictly for laboratory research and must not be used for personal, commercial, or pesticidal purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl (2E,4E,7R)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8+,17-14+/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGXHKASABOEEW-UQHDCKCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)OC)C/C=C/C(=C/C(=O)OC(C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058240, DTXSID001033430
Record name Methoprene isomer
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Record name Propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65733-17-7, 36557-27-4
Record name 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, 1-methylethyl ester, [R-(E,E)]-
Source CAS Common Chemistry
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Record name Methoprene, (R)-
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Record name Methoprene isomer
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Record name Propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHOPRENE, (R)-
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Elucidation of Molecular and Cellular Mechanisms of Action

Interactions with Juvenile Hormone Receptors: The Methoprene-tolerant (Met) Protein

The Methoprene-tolerant (Met) protein has been identified as a key intracellular receptor mediating the actions of juvenile hormones and their synthetic analogs, including methoprene (B1676399) pnas.orgsdbonline.orgfrontiersin.orgpnas.orgpnas.orgbioscientifica.comnih.govnih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.complos.orgresearchgate.net. Met is a member of the basic helix-loop-helix (bHLH)-Per-Arnt-Sim (PAS) domain family of transcription factors pnas.orgsdbonline.orgfrontiersin.orgpnas.orgpnas.orgnih.govfrontiersin.orgplos.orgnih.gov.

A functional juvenile hormone receptor (JHR) complex in insects typically consists of a heterodimer formed by Met and Taiman (Tai) proteins nih.govresearchgate.netresearchgate.netresearchgate.net. This heterodimerization is induced in the presence of an agonist ligand, such as methoprene, bound to Met pnas.orgnih.govresearchgate.net. Upon ligand binding and subsequent dimerization, the Met-Tai complex translocates to the nucleus and binds to specific cis-regulatory DNA sequences known as juvenile hormone response elements (JHREs) in the promoter regions of target genes, thereby activating their transcription sdbonline.orgbioscientifica.comnih.govnih.govresearchgate.netplos.orgresearchgate.net.

Met can also form homodimers (Met-Met) or heterodimers with Germ cell-expressed (Gce), a paralog of Met sdbonline.orgpnas.orgfrontiersin.orgplos.orgnih.gov. The formation of Met-Met and Met-Gce complexes is significantly reduced in the presence of JH or JH agonists sdbonline.org.

The Met protein has demonstrated specific and high-affinity binding to juvenile hormone III (JH III) at nanomolar concentrations pnas.orgsdbonline.orgpnas.orgfrontiersin.orgnih.gov. Similarly, methoprene binds to Met with high affinity pnas.orgfrontiersin.orgfrontiersin.orgplos.org. Research indicates that the C-terminal PAS domain of Met is crucial for this specific, high-affinity ligand binding pnas.orgfrontiersin.org. Studies involving the substitution of individual amino acids within the predicted ligand-binding pocket have shown a reduction in JH III binding, suggesting the importance of these residues for effective interaction pnas.org.

The binding of methoprene to Met is a critical step that triggers subsequent molecular events. This binding leads to the dissociation of the Met-Met homodimer and facilitates the interaction of Met with its partner protein, Taiman pnas.org. The optimal DNA sequence recognized by the Met-FISC (Taiman) complex, which is essential for regulating gene expression, has been identified as containing a core consensus sequence of GCACGTG nih.gov.

The Met gene product plays a pivotal role in mediating juvenile hormone action, primarily by preventing precocious differentiation during insect development sdbonline.orgpnas.orgbioscientifica.comnih.gov. Mutants of the Met gene exhibit resistance to both the toxic and morphogenetic effects of natural JH and various JH analogs, underscoring Met's central role in the hormone's mechanism sdbonline.orgpnas.orgnih.govfrontiersin.orgplos.orgnih.gov. Conversely, overexpression of the wild-type Met gene can increase an organism's sensitivity to exogenous hormones sdbonline.org.

The nuclear localization of Met is essential for its transcriptional activity. This process is facilitated by chaperone proteins such as Hsp83 and by nucleoporin Nup358, which regulate Met's import into the nucleus sdbonline.org. Experimental evidence from species like the red flour beetle, Tribolium castaneum, demonstrates that impaired function of the Met ortholog (TcMet) leads to resistance to ectopic JH and results in precocious metamorphosis pnas.org. Furthermore, Met is indispensable for normal larval metamorphosis and successful female reproduction in economically important insects such as the cotton bollworm, Helicoverpa armigera, and the mosquito, Aedes aegypti frontiersin.orgpnas.org.

Downstream Molecular Pathways and Gene Expression Modulation

The interaction of methoprene with the Met receptor initiates a cascade of downstream molecular events, significantly modulating gene expression patterns. Methoprene, acting as a JH analog, has been shown to exert effects on the transcriptional regulation of numerous JH-dependent genes, often in opposition to the effects of juvenile hormone destructases (JHDs) sdbonline.org.

The Met protein, in conjunction with JH, plays a crucial role in maintaining the larval status of insects by regulating the expression of JH pathway genes and simultaneously repressing the expression of genes associated with the 20-hydroxyecdysone (B1671079) (20E) pathway bioscientifica.com. The Met-Tai complex, once formed and bound to JHREs, directly activates the transcription of specific target genes, notably Krüppel-homolog 1 (Kr-h1), which is a key suppressor of metamorphosis researchgate.netplos.orgresearchgate.net.

Insect molting and metamorphosis are precisely controlled by a delicate balance between two primary hormones: 20-hydroxyecdysone (20E) and juvenile hormone (JH) bioone.orgfrontiersin.orgbioscientifica.comnih.govimrpress.com. While 20E is responsible for promoting metamorphosis, JH, acting through its receptor Met, prevents the premature larval-pupal transition bioscientifica.comimrpress.com.

The expression levels of Met1 (a Met ortholog) are influenced by these hormones; Met1 is upregulated by JH III and low concentrations of 20E, but downregulated by high concentrations of 20E bioscientifica.com. Experimental knockdown of Met1 in larvae leads to a decrease in the expression of JH pathway genes and a concomitant increase in 20E pathway gene expression, ultimately resulting in precocious pupation bioscientifica.com.

A significant aspect of Met's regulatory function involves its interaction with ultraspiracle protein 1 (USP1). This interaction allows Met1 to repress the formation of the 20E transcription complex (EcRB1/USP1) and its binding to the ecdysone (B1671078) response element (EcRE), thereby inhibiting 20E-mediated gene activation bioscientifica.com. Furthermore, methoprene can disrupt the metamorphic reorganization of various insect tissues by interfering with the function of the Broad Complex (BRC), a gene locus that is regulated by 20E sdbonline.orgnih.gov.

Transcriptomic studies have provided detailed insights into the broad impact of methoprene on insect gene expression, affecting various metabolic and developmental pathways. Microarray analysis of the Aedes aegypti female fat body revealed that 6,146 genes are differentially expressed during juvenile hormone-dependent posteclosion development pnas.org. An RNA interference (RNAi) microarray screen further demonstrated the differential action of Met in both down-regulating and up-regulating genes during specific developmental phases pnas.org. Specifically, Met was found to repress early and mid-posteclosion (EPE and MPE) genes while activating late-posteclosion (LPE) genes, a pattern validated by in vitro fat-body culture experiments pnas.org.

In the Formosan subterranean termite, Coptotermes formosanus, transcriptomic analysis of workers treated with methoprene identified differentially expressed genes involved in the JH synthesis pathway, JH signaling pathways (e.g., circadian rhythm-fly pathway), and metabolic pathways related to carbohydrates, amino acids, and lipids mdpi.com. These metabolic pathways are particularly relevant to fat body development, which is critical for the formation of presoldiers mdpi.com. In Helicoverpa armigera, knockdown of Met1 in larvae resulted in precocious pupation, accompanied by a decrease in JH pathway gene expression and an increase in 20E pathway gene expression, highlighting Met's role in coordinating these hormonal pathways bioscientifica.com.

Physiological and Developmental Disruptions in Target Arthropods

As an insect growth regulator, methoprene interferes with the normal growth and development processes of target arthropods by mimicking the action of juvenile hormone orst.eduresearchgate.netresearchgate.netoup.commsdvetmanual.comthe-piedpiper.co.uk. This interference prevents insects from completing their life cycle and reproducing effectively orst.eduoup.commsdvetmanual.comthe-piedpiper.co.uk.

The primary physiological and developmental disruptions caused by methoprene include:

Molting and Metamorphosis Inhibition: Methoprene prevents normal molting, egg-laying, and egg-hatching orst.edu. It specifically disrupts metamorphosis, with the majority of mortality occurring during the larval and pupal molts tewhatuora.govt.nz. Treated larvae may pupate, but adults often fail to emerge from the pupal stage the-piedpiper.co.uk.

Sublethal Effects: Beyond direct lethality, methoprene can induce a range of sublethal effects at lower doses. These include reduced fecundity, the development of abnormal morphologies, and alterations in pheromone production, all of which can impair the reproductive success and survival of insect populations tewhatuora.govt.nz.

Tissue-Specific Disruptions: In Drosophila melanogaster, methoprene has been shown to disrupt the metamorphic reorganization of critical internal tissues, including the central nervous system, salivary glands, and musculature sdbonline.orgoup.com.

Precocious Metamorphosis: In species like Tribolium castaneum, a deficiency in the Met protein (which would be functionally mimicked by methoprene's continuous presence if it were an antagonist, but in this case, Met deficiency causes precocious metamorphosis, indicating Met's role in preventing it) leads to early-stage larvae undergoing precocious metamorphosis, manifesting as pupal-like cuticular structures, appendages, and compound eyes pnas.org. This highlights the importance of the Met-JH pathway in maintaining the larval state.

Effects on Crustaceans: Methoprene's impact extends to crustaceans. In species such as Daphnia magna and the American lobster (Homarus americanus), methoprene can interfere with larval development, delay molting, and negatively affect survival rates oup.comoup.com. Notably, it has been observed to inhibit protein synthesis in the hepatopancreas of lobsters oup.com. In the mud crab, Scylla paramamosain, knockdown of the Met protein blocked the inhibitory effect of methyl farnesoate (a crustacean juvenoid) on metamorphosis and induced pre-metamorphosis phenotypes, further demonstrating the conserved role of Met in regulating developmental transitions across arthropods mdpi.com.

Impact on Metamorphic Processes (e.g., Midgut Remodeling, Cuticle Formation)

(R)-methoprene, by mimicking juvenile hormone, disrupts the normal metamorphic processes in insects, leading to developmental abnormalities and mortality. One significant impact is on midgut remodeling, a crucial process during holometabolous insect metamorphosis where larval cells undergo programmed cell death (PCD), and imaginal cells proliferate and differentiate to form the pupal/adult midgut researchgate.netnih.govnih.gov.

Studies on mosquitoes, such as Aedes aegypti, Aedes albopictus, and Culex quinquefasciatus, have shown that methoprene treatment interferes with metamorphic midgut remodeling. Treated larvae pupate, but their pupal midguts retain morphological similarities to larval midguts researchgate.netnih.gov. High concentrations of methoprene can interfere with diploid cell division and programmed death of polytene cells in the midgut, while lower concentrations may not affect diploid cell division but result in incomplete removal of polytene cells nih.gov. This interference with midgut remodeling correlates with pupal and adult survival nih.gov. The effect of methoprene on midgut remodeling is presumed to be achieved by modulating the action of 20-hydroxyecdysone (20E), a key hormone regulating insect metamorphosis. Methoprene treatment can dysregulate the expression of genes involved in 20E action and PCD, such as ecdysone receptor B, ultraspiracle A, broad complex, E93, ftz-f1, dronc, and drice researchgate.netnih.gov.

In Heliothis virescens larvae, methoprene treatment blocks programmed cell death in midgut larval cells and affects the proliferation and differentiation of imaginal cells jst.go.jp. This leads to the formation of pupae with both larval and pupal midguts, resulting in mortality during the pupal stage researchgate.netjst.go.jp. The application of methoprene during the early final larval instar can prevent the increase in ecdysone receptor (EcR) and ultraspiracle (USP) mRNA levels in both midgut and epidermis, suggesting that methoprene influences the expression of these genes, leading to larval stage extension and a block in metamorphosis jst.go.jp.

While methoprene generally blocks midgut remodeling in dipteran insects like Aedes aegypti, the synthesis of pupal cuticle and ecdysis to the pupal stage are often unaffected, leading to pupal mortality jst.go.jp. In some instances, the loss of the Met protein, the JH receptor, did not completely block the remodeling of internal tissues like the midgut in Tribolium castaneum, suggesting complex regulatory mechanisms nih.gov.

Effects on Reproductive Physiology and Gametogenesis

This compound, as a juvenile hormone mimic, plays a crucial role in regulating insect reproductive development and gametogenesis. Juvenile hormones, including their analogs like methoprene, induce adult reproduction in insects frontiersin.org. The Methoprene-tolerant (Met) protein, the intracellular receptor for JH, is indispensable for female reproduction frontiersin.orgpnas.org.

In female insects, Met is maximally expressed in the ovary, testis, and fat body frontiersin.org. Depletion of Met in female adults of Helicoverpa armigera severely suppresses the transcription of Vitellogenin (Vg) and Vitellogenin Receptor (VgR), disrupts Vg accumulation in the fat body, and impairs yolk protein uptake in oocytes, ultimately leading to impaired fecundity frontiersin.org. Vitellogenesis, the process of yolk protein synthesis and uptake into developing oocytes, is primarily controlled by JH and/or ecdysone frontiersin.org. Studies have shown that JH regulates Vg expression through its receptor Met, which is essential for egg production frontiersin.org.

In migratory locusts (Locusta migratoria), JH stimulates DNA replication and increases ploidy in the fat body in preparation for vitellogenesis plos.org. The JH-receptor complex, comprising Met and a steroid receptor co-activator, activates the transcription of mini-chromosome maintenance (Mcm) genes (Mcm4 and Mcm7), which are crucial for DNA replication and polyploidization, thereby impacting vitellogenesis and oocyte maturation plos.org.

Exposure to methoprene can also affect male reproductive physiology. In Anastrepha fraterculus (fruit flies), males fed with methoprene in their adult protein diet exhibited larger male accessory glands and testes compared to methoprene-deprived males researchgate.net. While high doses might reduce the ability to inhibit female remating, lower doses did not compromise this ability researchgate.net. Methoprene treatment in males has also been associated with longer copulations researchgate.net.

Enantiomeric Activity and Stereochemical Research in Juvenile Hormone Mimicry

Comparative Studies of (R)- and (S)-Methoprene Biological Potency

Comparative studies have consistently shown that the (S)-(+) enantiomer of methoprene exhibits considerably higher juvenile hormone activity across various insect species compared to the (R)-(-) enantiomer researchgate.net. This has been observed in species such as the yellow-fever mosquito (Aedes aegypti), the greater wax moth (Galleria mellonella), the yellow mealworm (Tenebrio molitor), the house fly (Musca domestica), and the tobacco budworm (Heliothis virescens) researchgate.net.

Despite the (S)-enantiomer being more biologically active, the technical substance of methoprene is typically an isomeric mixture of both (R) and (S) forms herts.ac.ukherts.ac.uk. Some commercial formulations are based on the biologically active (S)-methoprene enantiomer inchem.org. Mixing the active juvenoid with its inactive optical or geometric stereoisomers does not appear to inhibit the active stereoisomer bioone.org.

A summary of comparative biological potency can be seen in the table below:

EnantiomerBiological Activity (Juvenile Hormone Mimicry)Affected Species (Examples)
(S)-(+)Considerably Higher Activity researchgate.netAedes aegypti, Galleria mellonella, Tenebrio molitor, Musca domestica, Heliothis virescens researchgate.net
(R)-(-)Lower Activity compared to (S) researchgate.netAedes aegypti, Galleria mellonella, Tenebrio molitor, Musca domestica, Heliothis virescens researchgate.net

Stereoselective Interactions with Biological Targets

The observed differences in biological activity between the (R)- and (S)-enantiomers of methoprene imply that a chiral receptor system, or possibly multiple such systems, are involved in the insect juvenile hormone response to these compounds researchgate.net. The primary biological target for juvenile hormone and its mimics, including methoprene, is the Methoprene-tolerant (Met) protein cas.czresearchgate.netpnas.org. Met, a bHLH-PAS domain protein, specifically binds to JH III and its biologically active mimics, such as methoprene and pyriproxyfen (B1678527), through its C-terminal PAS domain pnas.org.

The high-affinity binding of JH by Met has been verified, and the ligand-binding domain of Met has been characterized pnas.org. Mutations in amino acids predicted to form the ligand-binding pocket can reduce JH III binding, likely due to steric hindrance pnas.org. This suggests a stereoselective interaction at the binding site. The binding of JH to the PAS-B domain of Met induces a conformational change that allows Met to dissociate from its homophilic complex and bind to its partner protein, Taiman pnas.org. This mechanism highlights the stereoselective nature of the interaction at the molecular level, where the specific three-dimensional orientation of the ligand is critical for effective binding and subsequent signal transduction.

The fact that the (S)-enantiomer is significantly more active indicates that the binding pocket of the Met receptor (or other relevant biological targets) has a specific stereochemical preference, allowing for a more efficient and effective interaction with the (S)-configuration of methoprene.

Environmental Fate and Biotransformation Research

Photodegradation and Hydrolysis Pathways in Aquatic and Terrestrial Environments

Photodegradation is a significant pathway for the dissipation of (R)-methoprene in the environment, particularly in aquatic systems and on inert surfaces where it is exposed to sunlight fragranceu.comnih.govfragranceu.com. Hydrolysis, however, is not a primary degradation route under typical environmental conditions thegoodscentscompany.com.

Upon exposure to sunlight, this compound rapidly degrades into numerous photolytic products. In aqueous solutions, methoprene (B1676399) can degrade into at least 50 minor photolysis products fragranceu.comfragranceu.comthegoodscentscompany.com. Key identified photoproducts include methoxycitronellal and methoxycitronellic acid nih.govthegoodscentscompany.comuni.lu. The photodegradation process also involves the isomerization of the 2E isomer to the 2Z isomer; this isomerization is a detoxification step, as the 2Z isomer is significantly less active against target insects uni.lu.

The photodegradation of this compound is rapid, with half-lives varying depending on the medium and exposure conditions. In pond water exposed to sunlight, more than 80% of applied methoprene can degrade within 13 days nih.govthegoodscentscompany.com. Studies have shown half-lives of approximately 30-45 hours in unsterilized pond water, with sunlight exposure further reducing this persistence nih.govnih.govnih.gov. On inert surfaces, such as soil, photodegradation is also rapid, forming methoxycitronellal nih.govthegoodscentscompany.com.

Table 1: Photodegradation Kinetics of Methoprene in Various Media

MediumConditionsHalf-life (approx.)Reference
Pond water0.001 mg/L30 hours nih.govnih.govnih.gov
Pond water0.01 mg/L40 hours nih.govnih.govnih.gov
Unsterilized pond waterField conditions, sunlight exposure30-45 hours nih.gov
Aqueous solutionSunlight, 0.01-0.05 ppm< 1 day uni.lu
Thin film on glass surfaceSunlight6 hours thegoodscentscompany.com
Atmosphere (hydroxyl radicals)25 °C, 5x10^5 hydroxyl radicals/cm^34.6 hours thegoodscentscompany.com
Atmosphere (ozone)25 °C, 7x10^11 ozone molecules/cm^348 minutes thegoodscentscompany.com

While photodegradation is a key pathway, this compound is not expected to hydrolyze under typical environmental pH conditions (pH 5 to 9) thegoodscentscompany.com. However, rapid hydrolysis has been observed in strong acid solutions thegoodscentscompany.com.

Identification of Photolytic Degradation Products

Microbial Degradation and Metabolite Identification Studies

Microbial degradation plays a crucial role in the environmental dissipation of this compound, particularly in soil and aquatic environments wikidata.orgnih.govnih.gov.

In soil, microbial degradation is reported to be relatively fast nih.gov. Studies in aerobic sandy loam showed that radiolabeled methoprene had a half-life of approximately 10 days, with over 50% of the applied dose converted to carbon dioxide (CO2) nih.govnih.gov. Radioactivity from labeled methoprene was also incorporated into humic acid, fulvic acid, and humin fractions of sandy loam, indicating extensive microbial processing nih.govnih.gov. Methoprene undergoes demethylation, hydrolysis, and oxidative cleavage in microbes nih.gov. The major microbial product identified is 7-methoxy-3,7-dimethyloctanoic acid (methoxycitronellic acid) thegoodscentscompany.comuni.lu.

Microorganisms are essential for the rapid breakdown of this compound in both soil and water wikidata.orgnih.govnih.gov. The degradation of methoprene has been shown to be much slower in autoclaved (sterile) soil compared to untreated soil, highlighting the significant contribution of microbial activity nih.gov. In surface water, degradation is attributed to both microbial metabolism and photolysis fragranceu.comfragranceu.com. Microbial degradation occurs at approximately the same rate in both freshwater and saltwater when maintained in the dark, and proceeds more rapidly at higher temperatures (e.g., 20°C) uni.lu.

Characterization of Microbial Biotransformation Routes

Environmental Persistence and Dissipation Dynamics

This compound exhibits relatively low persistence in the environment, primarily due to its rapid degradation by sunlight and microorganisms wikidata.orgfragranceu.comnih.gov.

In soil, this compound has a reported half-life of approximately 10 days in aerobic sandy loam wikipedia.orgnih.govnih.govnih.gov. It is relatively immobile in soil, tending to remain in the top few centimeters, which is consistent with its estimated high Koc value of 23,000 nih.gov. This strong adsorption to soil and sediment reduces its potential for leaching and groundwater contamination wikipedia.orgfragranceu.comnih.govnih.gov.

In aquatic environments, this compound dissipates rapidly. Half-lives in pond water range from 30 to 45 hours, depending on the concentration nih.govnih.govnih.gov. While volatilization from water or moist soil is possible due to its moderate Henry's Law constant and vapor pressure, this process is mitigated by its affinity for soils and sediments nih.gov. In the atmosphere, vapor-phase this compound can be degraded by reaction with photochemically produced hydroxyl radicals and ozone, with calculated half-lives of approximately 1.5 hours and 48 minutes, respectively nih.govthegoodscentscompany.com.

Table 2: Environmental Half-lives of Methoprene

Environmental CompartmentHalf-life (approx.)Reference
Aerobic sandy loam soil10 days nih.govnih.govnih.gov
Pond water30-45 hours nih.govnih.govnih.gov
Alfalfa (plants)< 2 days wikipedia.orgnih.govnih.gov
Rice (plants)< 1 day wikipedia.orgnih.govnih.gov
Atmosphere (OH radicals)1.5 hours nih.govthegoodscentscompany.com
Atmosphere (Ozone)48 minutes nih.govthegoodscentscompany.com
Briquettes (full degradation)Up to 1.5 years wikidata.orgnih.gov

Half-Life Determinations in Soil and Water Compartments

The persistence of this compound and its racemic counterpart in environmental compartments, specifically soil and water, has been extensively studied, revealing relatively short half-lives under various conditions.

In Soil: Methoprene exhibits low persistence in soil. Field half-lives for methoprene have been reported to be up to 10 days in sandy loam soil. nih.govwikipedia.orgnih.gov In aerobic sandy loam, radiolabeled methoprene showed an initial half-life of approximately 10 days when applied at a surface treatment rate of 1 kg/ha . pollutiontracker.org Laboratory studies on aerobic soil degradation, using four different soil types, reported DT50 values (time for 50% degradation) at 20°C ranging from 0.73 to 0.93 days. rdrr.io This rapid degradation in soil is primarily attributed to aerobic biotransformation.

In Water: Methoprene degrades rapidly in aquatic environments. Half-lives in pond water have been documented to be approximately 30 hours at an initial concentration of 0.001 mg/L and 40 hours at 0.01 mg/L. nih.govpollutiontracker.org In unsterilized pond water under field conditions, (S)-methoprene has a half-life of 30-45 hours. wikipedia.org Under continuous irradiation with a xenon lamp at pH 7 and 22 ± 2°C, the DT50 for aqueous photolysis was 4.8 hours. rdrr.io In sterilized water buffered to pH 7, reported DT50 values for methoprene ranged between less than 1 day and 5 days when exposed to sunlight. rdrr.io

Table 1: Reported Half-Lives of Methoprene in Soil and Water

Environmental CompartmentConditionsHalf-Life (DT50)Reference
Soil (Sandy Loam)FieldUp to 10 days nih.govwikipedia.orgnih.gov
Soil (Aerobic Sandy Loam)Laboratory~10 days pollutiontracker.org
Soil (Various types)Aerobic, 20°C0.73 - 0.93 days rdrr.io
Pond Water0.001 mg/L~30 hours nih.govpollutiontracker.org
Pond Water0.01 mg/L~40 hours nih.govpollutiontracker.org
Pond Water (Unsterilized)Field30-45 hours wikipedia.org
Sterile WaterSunlight, pH 7<1 - 5 days rdrr.io
Aqueous SolutionContinuous Xe lamp irradiation, pH 7, 22±2°C4.8 hours rdrr.io
Thin film on glassSunlight~4 hours nih.gov

Factors Influencing Environmental Longevity

The environmental longevity of this compound is significantly influenced by various degradation pathways, primarily microbial degradation and photolysis.

Microbial Degradation: Microbial degradation is considered a major route for the disappearance of methoprene from both soil and aquatic systems. nih.govpollutiontracker.orgrdrr.io Studies have shown that methoprene degradation is significantly slower in autoclaved soil compared to untreated soil, indicating the crucial role of microbial activity. pollutiontracker.org Similarly, in aquatic systems, microbial degradation contributes to its rapid breakdown. nih.govrdrr.io

Photolysis: Methoprene is highly susceptible to degradation by sunlight, both in aqueous solutions and on inert surfaces. nih.govnih.govpollutiontracker.orgrdrr.io In aqueous solutions, methoprene degrades rapidly under sunlight, forming numerous photolysis products, with some studies reporting as many as 50 minor photoproducts. The predominant photolytic pathway involves oxidative scission at the C4 double bond, leading to products like methoxycitronellal and methoxycitronellic acid. pollutiontracker.org Photoisomerization also occurs, converting the more active 2E isomer to the less active 2Z isomer, which is a detoxification step. The rapid aqueous degradation due to photolysis can result in DT50 values as low as 4.8 hours under continuous irradiation. rdrr.io On inert surfaces like soil, rapid photodegradation also occurs, forming methoxycitronellal. pollutiontracker.org

Hydrolysis: Methoprene is reported to be hydrolytically stable at environmental pH values (e.g., pH 4, 7, and 9) and temperatures (25-50°C). rdrr.io However, in strong acid solutions (pH 1.2), hydrolysis can be rapid, with a half-life of 17 hours at 37°C. rdrr.io

Temperature: High temperatures, particularly during summer months, can profoundly affect the stability of methoprene in aquatic environments.

Formulation: The formulation of methoprene products can significantly influence their persistence. Slow-release formulations, such as briquettes, pellets, and boluses, are designed to extend the activity of methoprene, allowing for prolonged efficacy in the environment, sometimes beyond one year. nih.govpollutiontracker.org This is in contrast to technical methoprene, which degrades rapidly in water under normal conditions. nih.gov

Transport, Adsorption, and Mobility Research in Environmental Matrices

This compound, and methoprene generally, exhibits limited mobility in environmental matrices due to its strong affinity for soil and sediment particles.

Adsorption to Soil and Sediment Particles

Methoprene is readily adsorbed to and desorbed from soil and is expected to adsorb to suspended solids and sediments in water. nih.govnih.govpollutiontracker.orgrdrr.io This strong adsorption is indicated by its adsorption coefficient (Koc) values. Reported Koc values for methoprene range significantly across different studies and soil types. For instance, Koc adsorption values of 537 L/kg, 684 L/kg, and 1407 L/kg were measured in three soil types, yielding an average Koc value of 876 L/kg. rdrr.io Other sources report estimated Koc values of 23,000 nih.govpollutiontracker.org and 5300. An estimated bioconcentration factor (BCF) of 3,400 also suggests a very high potential for bioconcentration in aquatic organisms, provided the compound is not metabolized by the organism. This strong binding to organic soil (clay, sediment, etc.) significantly attenuates its volatilization from moist soil surfaces.

Table 2: Adsorption Coefficients (Koc) for Methoprene in Soil

Soil Type(s)Koc (L/kg)Reference
Three soil types537, 684, 1407 (Average 876) rdrr.io
Estimated23,000 nih.govpollutiontracker.org
Estimated5,300

Leaching Potential and Groundwater Transport Studies

Due to its rapid degradation and strong adsorption to soil particles, methoprene is considered to have low mobility in soil and is unlikely to leach into groundwater. nih.govwikipedia.orgnih.govpollutiontracker.org Field leaching studies have shown that methoprene residues tend to remain in the top few centimeters or inches of the soil, even after repeated washings with water. nih.govnih.gov Consequently, methoprene is not expected to persist in soil or contaminate groundwater. Exposure to methoprene residues from drinking water is generally considered negligible due to its rapid degradation in aqueous environments and sunlight, as well as its affinity for soils and sediments which reduces mobility and bioavailability.

Biotransformation in Non-Target Organisms: Pathways and Metabolites

Methoprene undergoes rapid and extensive biotransformation in a variety of non-target organisms, including microbes, plants, insects, fish, birds, and mammals. nih.govnih.govnih.govpollutiontracker.org This rapid metabolism leads to the formation of various metabolites, some of which can be incorporated into natural body components. nih.govnih.gov

Metabolic Pathways in Aquatic and Terrestrial Invertebrates

In insects and aquatic arthropods, methoprene has been shown to undergo several metabolic pathways. These include ester hydrolysis, O-demethylation, and oxidative cleavage at the C-4 double bond. pollutiontracker.org For example, incubation of methoprene in pond water containing microorganisms resulted in the generation of primary metabolites through ester hydrolysis and/or O-demethylation. The oxidative scission at the C4 double bond is also a predominant photolytic pathway, leading to products such as methoxycitronellal and methoxycitronellic acid. pollutiontracker.org

Table 3: Key Biotransformation Pathways and Metabolites of Methoprene

Pathway/ProcessDescriptionMetabolites/ProductsOrganisms/EnvironmentReference
Microbial DegradationMajor route of disappearanceCO2 (major product)Soil, Aquatic systems nih.govpollutiontracker.orgrdrr.io
PhotolysisRapid degradation by sunlightMethoxycitronellal, Methoxycitronellic acid, 2E/2Z isomers, ~50 minor photoproductsWater, Inert surfaces pollutiontracker.orgrdrr.io
Ester HydrolysisCleavage of ester bondHydroxy esterMicrobes, Insects, Aquatic invertebrates nih.govpollutiontracker.org
O-DemethylationRemoval of methoxy (B1213986) groupHydroxy esterMicrobes, Insects, Aquatic invertebrates nih.govpollutiontracker.org
Oxidative CleavageAt C-4 double bondMethoxycitronellal, Methoxycitronellic acidInsects, Aquatic invertebrates pollutiontracker.org
ConjugationFormation of polar conjugatesGlucuronidesMammals nih.gov
Oxidationα and β oxidationCO2, Acetate (B1210297) (incorporated into natural products)Mammals nih.gov

Metabolite Formation and Identification in Biological Systems

The environmental degradation and metabolism of methoprene, encompassing the (R)-enantiomer, involve a series of complex biotransformation pathways across diverse biological systems. These pathways primarily include hydrolysis, oxidation, and O-demethylation, often followed by conjugation reactions fao.orglittlefireants.com. The rapid breakdown of methoprene in various environments and biological matrices leads to the formation of numerous metabolites, many of which are more polar than the parent compound europa.eu.

Detailed Research Findings

Metabolism in Animals: Studies conducted in various mammalian and avian species, including mice, rats, guinea pigs, cattle, and chickens, reveal extensive metabolism of racemic methoprene. Following oral administration, the radiolabel from methoprene is rapidly absorbed and widely distributed, with significant portions excreted in urine, feces, and expired air as carbon dioxide (CO2) uni.luinchem.org.

Key metabolic processes observed in animals include:

Ester Hydrolysis: This is a primary metabolic step, leading to the formation of methoprene acid nih.govnih.gov. In rats, methoprene acid has been identified as an immediate downstream metabolite nih.gov.

Oxidation and Demethylation: The molecule undergoes α- and β-oxidation, particularly at the C5-labelled position, leading to the production of CO2 and acetate. This acetate is subsequently incorporated into natural products within the animal's body fao.orguni.luinchem.org.

Conjugation: Metabolites are often converted into polar conjugates, such as glucuronides, which facilitate excretion uni.lunih.gov.

Incorporation into Natural Products: A notable finding in animals like steers, cows, and chickens is the substantial incorporation of radiolabeled carbon from methoprene into endogenous compounds. These include triglycerides, bile acids (e.g., cholic acid, deoxycholic acid), and cholesterol found in tissues, milk, and eggs fao.orgnih.gov. In a steer study, a significant portion of tissue radioactivity (16-88%) was identified as [14C]-cholesterol, and 72% of bile radioactivity comprised cholesterol, cholic acid, and deoxycholic acid fao.org.

While unchanged methoprene can be found in fat, it is rapidly degraded into other radiolabeled compounds in the blood uni.lu. Chromatographic analysis of urine, feces, and bile samples from studies with (S)-methoprene indicated the presence of numerous radioactive components (at least 22 in urine, 23 in feces, and 11 in bile), all more polar than the parent compound europa.eu.

Metabolism in Plants: Methoprene undergoes rapid metabolism in plants such as alfalfa, rice, and wheat, with half-lives typically less than two days in alfalfa and less than one day in rice littlefireants.com. The metabolic pathways in plants involve hydrolysis, oxidation, and demethylation, similar to animal systems littlefireants.com.

Specific metabolites identified in plants include:

7-methoxycitronellal: This nonpolar metabolite results from an unusual oxidative scission of the 4-ene double bond researchgate.net. It has been isolated from vapors evolved from plants researchgate.net.

7-methoxycitronellic acid: This is another identified metabolite, particularly observed in pond water samples with specific microflora, resulting from oxidative scission of the 4-ene double bond inchem.org.

Methoprene acid: This metabolite has been observed in wheat nih.gov.

Incorporation into Natural Products: A significant and unusual aspect of methoprene metabolism in plants is the conversion of its metabolites into natural plant products, including cellulose, chlorophylls, and carotenoids littlefireants.cominchem.org.

Metabolism in Aquatic Environments and Microorganisms: In aquatic systems, methoprene degrades rapidly due to both microbial metabolism and photolysis littlefireants.comepa.gov. The half-life in pond water can range from 1 to 28 days, depending on sunlight availability and formulation epa.govtewhatuora.govt.nz.

Key findings in aquatic environments include:

Oxidative Scission: In some aquatic microbial environments, oxidative scission of the 4-ene double bond is a principal metabolic pathway, leading to metabolites such as 7-methoxycitronellic acid inchem.org.

Hydrolysis and Other Transformations: Various transformation products are detected, including isomers like (E,Z)-S-methoprene and other unidentified components europa.eu.

CO2 Formation: Microbial degradation in soil and water contributes to the formation of CO2 as a major product littlefireants.comepa.gov.

The rapid degradation and diverse metabolic pathways of methoprene in biological systems highlight its environmental short persistence and the formation of a wide array of breakdown products.

Table 1: Identified Metabolites of Methoprene (Racemic Mixture) in Biological Systems

Metabolite NameChemical TransformationBiological Systems Identified In
Methoprene AcidHydrolysisAnimals (rats, guinea pigs, steers, cows), Plants (wheat) nih.govnih.govnih.gov
Polar ConjugatesConjugationAnimals (guinea pigs, cattle, chickens, rats) uni.luinchem.orgnih.gov
Carbon Dioxide (CO2)OxidationAnimals (mice, rats, guinea pigs, cows, chickens), Soil, Water uni.luinchem.orgnih.govepa.gov
AcetateOxidationAnimals (steers, cows, chickens) fao.orgnih.gov
CholesterolIncorporationAnimals (steers, cows, chickens) fao.orgnih.gov
TriglyceridesIncorporationAnimals (steers, cows, chickens) fao.orgnih.gov
Bile AcidsIncorporationAnimals (steers) fao.orgnih.gov
7-methoxycitronellalOxidative ScissionPlants (alfalfa), Aquatic microorganisms inchem.orgnih.govresearchgate.net
7-methoxycitronellic acidOxidative ScissionAquatic microorganisms, Plants inchem.orgnih.gov
CelluloseIncorporationPlants (alfalfa, rice) littlefireants.cominchem.org
ChlorophyllsIncorporationPlants (alfalfa, rice) littlefireants.cominchem.org
CarotenoidsIncorporationPlants (alfalfa, rice) littlefireants.cominchem.org
Methoprene AlcoholHydrolysisInsects (presumptive) inchem.org

Research on Resistance Evolution and Management

Identification and Characterization of Resistance Phenotypes in Arthropod Populations

Resistance to (R)-methoprene has been documented in both field and laboratory settings. These instances highlight the adaptive capabilities of arthropods to chemical pressures.

The repeated use of this compound for pest control has led to the selection of resistant populations in the field, resulting in noticeable control failures. One of the earliest documented cases of field resistance was in the salt-marsh mosquito, Aedes taeniorhynchus, on barrier islands in Lee County, Florida. After approximately five years of exposure to methoprene (B1676399) briquets, populations on Captiva Island and Lover's Key were found to be 14.9-fold and 14.8-fold less susceptible, respectively, compared to a naive mainland strain. nih.govbiodiversitylibrary.org This resistance was believed to be localized due to the genetic isolation of the island populations. biodiversitylibrary.org

In California, significant control failures were observed in the summer of 1998 against the pasture mosquito, Ochlerotatus nigromaculis, in Fresno County, where methoprene had been used effectively for over two decades. ucanr.eduucanr.eduusda.gov Susceptibility tests revealed that these populations had developed resistance levels several thousand-fold higher than susceptible populations. ucanr.eduucanr.edu

More recent studies have continued to document varying levels of resistance in other mosquito species. For instance, populations of Culex pipiens in Cyprus have shown resistance ratios ranging from 4.7 to 16-fold. oup.com In Southern California, resistance ratios of 9 to 54-fold have been recorded in Culex quinquefasciatus. oup.combioone.org An extreme case of resistance was reported in Culex pipiens across the Chicago, IL region, with resistance ratios reaching as high as 1010.52. researchgate.net

Laboratory selection experiments have demonstrated the potential for arthropods to develop high levels of resistance to this compound under continuous selection pressure. Early studies showed that selecting Culex pipiens for eight generations resulted in an 8 to 13-fold increase in resistance. oup.com Similarly, subjecting Culex quinquefasciatus to ten generations of selection led to a 6.1 to 21-fold increase in resistance. oup.com

More prolonged selection has been shown to induce significantly higher resistance levels. For example, a field-collected population of Culex quinquefasciatus from Southern California, which initially had a low level of resistance (7.0 to 8.8-fold), was subjected to 30 generations of laboratory selection with S-methoprene (B8808338). This resulted in a dramatic increase in resistance, with resistance ratios reaching 57.4 to 168.3-fold compared to the unselected population. nih.govresearchgate.net These laboratory studies underscore the genetic potential for resistance development in mosquito populations when exposed to persistent selection pressure.

Field-Observed Resistance Development and Control Failures

Molecular and Genetic Mechanisms of Resistance to this compound and its Analogues

The molecular basis of resistance to this compound is multifaceted, involving changes in the target site of the insecticide as well as enhanced metabolic detoxification.

The primary target of methoprene is the "Methoprene-tolerant" (Met) gene product, which is a crucial component of the juvenile hormone (JH) signaling pathway. researchgate.netsdbonline.orgnih.govpnas.org Mutations in the Met gene can lead to target-site insensitivity, thereby conferring resistance.

In the fruit fly, Drosophila melanogaster, various mutations in the Met gene have been shown to result in resistance to both methoprene and JH. sdbonline.orgpnas.org Some of these are null mutations, where the gene product is absent. pnas.org For example, the γ-ray induced allele, Met27, results in a complete lack of Met transcript, leading to resistance. pnas.org The fact that these null mutants are viable demonstrates that Met is not a vital gene, which may allow for a higher rate of resistance evolution through a wider range of mutations. pnas.org

Specific point mutations in the Met gene have been identified in other resistant insect species. In the lesser grain borer, Rhyzopertha dominica, a non-synonymous substitution, P489L, was identified in the C-terminus of the MET protein in a resistant strain. nih.govceur-ws.org In the red flour beetle, Tribolium castaneum, a V297F mutation within the PAS-B domain of the MET protein has been shown to reduce its binding affinity to methoprene. nih.govnih.gov When both monomers in a MET dimer carry this mutation, the complex becomes resistant to dissociation by methoprene, a key step in the hormone's action. nih.gov

Enhanced metabolism of this compound through the action of detoxification enzymes is another major mechanism of resistance. The two primary enzyme families implicated are cytochrome P450 monooxygenases (P450s) and esterases. flvc.org

Transcriptomic studies in a resistant strain of Rhyzopertha dominica revealed the significant upregulation of several cytochrome P450 genes. nih.govbvsalud.orgnih.gov Quantitative PCR analysis confirmed that genes such as CYP6BQ11, CYP6RU, and CYP3747A were overexpressed by more than 10-fold, 4-fold, and 3-fold, respectively, in the resistant strain compared to a susceptible one. nih.gov The use of the P450 inhibitor, piperonyl butoxide (PBO), was shown to have a synergistic effect with s-methoprene, further implicating P450s in the resistance mechanism. flvc.orgbvsalud.org

Elevated esterase activity has also been associated with methoprene resistance, particularly in mosquito populations. oup.comnih.govscielo.br In Cyprus, the frequency of elevated esterase activity in Culex pipiens populations ranged from 0.9% to 65%. oup.comnih.gov In some Brazilian populations of Aedes aegypti resistant to the organophosphate temephos, increased activity of esterases was observed, although this did not always confer significant cross-resistance to methoprene. oup.com However, it is known that esterases are involved in the metabolism of endogenous juvenile hormone, suggesting a potential role in the detoxification of its analogue, methoprene. scielo.broup.com

The regulation of gene expression plays a critical role in both target-site and metabolic resistance to this compound. As mentioned, mutations in the Met gene can lead to its complete absence or reduced levels of the MET protein, resulting in resistance. sdbonline.orgnih.govpnas.org Conversely, overexpression of the wild-type Met+ gene in Drosophila melanogaster leads to increased susceptibility to methoprene, demonstrating that the level of MET protein is a key determinant of sensitivity. nih.gov

In the context of metabolic resistance, the upregulation of detoxification genes is a key adaptive response. bioscientifica.com Transcriptional regulatory pathways, such as those involving nuclear receptors, can control the expression of P450s and other detoxification enzymes. bioscientifica.com For example, in the lepidopteran Helicoverpa armigera, the expression of Met1 is itself regulated by both JH and the molting hormone 20-hydroxyecdysone (B1671079) (20E). bioscientifica.combioscientifica.com Met1, in turn, can repress the 20E signaling pathway while promoting the JH pathway, showcasing a complex regulatory network. bioscientifica.combioscientifica.com

Furthermore, post-transcriptional modifications and the action of non-coding RNAs (ncRNAs) like microRNAs (miRNAs) and long non-coding RNAs (lncRNAs) are emerging as important regulators of insecticide resistance by influencing the expression of detoxification genes. bioscientifica.com

Metabolic Detoxification Pathways (e.g., Cytochrome P450s, Esterases)

Cross-Resistance Patterns and Their Evolutionary Implications

Understanding cross-resistance, where resistance to one insecticide confers resistance to another, is crucial for designing effective and sustainable pest control programs. Research has explored the patterns of cross-resistance between this compound and other insecticides, including other juvenile hormone analogues.

Resistance to Other Insecticides and Juvenile Hormone Analogues

Studies have demonstrated that insect populations resistant to this compound can exhibit varying levels of cross-resistance to other juvenile hormone analogues (JHAs) and, in some cases, to insecticides with different modes of action.

A notable example is the housefly, Musca domestica. A strain with an 880-fold resistance to the JHA pyriproxyfen (B1678527) also showed moderate cross-resistance to methoprene, with a resistance ratio of 13. researchgate.netscispace.comjst.go.jp This indicates that a shared resistance mechanism likely exists between these two JHAs. Similarly, this pyriproxyfen-resistant strain displayed cross-resistance to another JHA, fenoxycarb (B1672525). researchgate.netscispace.comjst.go.jp However, it is important to note that this strain did not show cross-resistance to diflubenzuron (B1670561), a chitin (B13524) synthesis inhibitor, highlighting the specificity of the resistance mechanism to compounds with a similar mode of action. researchgate.netjst.go.jp

In the mosquito species Culex quinquefasciatus, laboratory selection for high levels of S-methoprene resistance led to significant cross-resistance to the microbial larvicide Lysinibacillus sphaericus. flvc.org This unexpected one-way cross-resistance, where methoprene resistance confers resistance to a bacterial toxin, suggests complex and indirect interactions in the resistance mechanisms. Conversely, L. sphaericus-resistant mosquitoes did not show resistance to methoprene, indicating the one-directional nature of this cross-resistance. flvc.org

Research on Aedes aegypti has also documented cross-resistance between S-methoprene and pyriproxyfen. nih.gov The existence of cross-resistance among different JHAs has significant implications for resistance management, as the rotation of compounds within the same chemical class may not be an effective strategy. jst.go.jp

**Table 1: Cross-Resistance Profile in a Pyriproxyfen-Resistant Strain of *Musca domestica***

Insecticide Class Resistance Ratio (RR)
Pyriproxyfen Juvenile Hormone Analogue 880
Methoprene Juvenile Hormone Analogue 13
Fenoxycarb Juvenile Hormone Analogue 29
Diflubenzuron Chitin Synthesis Inhibitor No cross-resistance

Data sourced from Zhang et al. (1998) as cited in multiple sources. researchgate.netscispace.comjst.go.jp

Genetic Linkage and Pleiotropic Effects

The genetic basis of resistance to this compound and other JHAs has been a key area of research, with a significant focus on the Methoprene-tolerant (Met) gene. cas.cznih.govpnas.orgsdbonline.org

The Met gene, first identified in Drosophila melanogaster, encodes a protein that is a member of the bHLH-PAS family of transcription factors and is considered a likely component of the juvenile hormone receptor. cas.czpnas.orgsdbonline.org Mutations in the Met gene can lead to a target-site resistance mechanism, where the receptor has a reduced affinity for JH and its analogues, like methoprene. pnas.org This results in tolerance to the toxic and developmental effects of these compounds. sdbonline.org Genetic studies have provided evidence that the known alleles of the Met gene are likely null mutants, meaning they result in a non-functional gene product. nih.gov

Further research has identified a paralogous gene in Drosophila, called germ cell-expressed (gce), which also plays a role in JH signaling. cas.czsdbonline.org The gce gene is considered the ancestral gene from which Met arose through gene duplication. cas.cz The presence and interaction of both Met and gce are crucial for normal development, and their involvement in JH reception highlights the complexity of the genetic basis for resistance. cas.cz

Pleiotropy, where a single gene influences multiple phenotypic traits, has also been observed in relation to methoprene resistance. Allelic variation at the Met locus in Drosophila melanogaster has been shown to affect various life history traits, including developmental time and fecundity. sdbonline.org This suggests that the evolution of resistance can be associated with fitness costs or trade-offs, where the same genetic changes that confer resistance may also impact other important biological functions. These pleiotropic effects are an important consideration in the dynamics of resistance evolution in wild populations.

Research on Resistance Management Strategies and Tools

To combat the development and spread of this compound resistance, various management strategies have been researched. These include the use of synergists to enhance efficacy and the implementation of integrated pest management approaches that incorporate insecticide rotation.

Synergist Efficacy Studies (e.g., Piperonyl Butoxide)

Synergists are compounds that, while having little to no insecticidal activity on their own, can enhance the effectiveness of an insecticide. Piperonyl butoxide (PBO) is a well-known synergist that functions by inhibiting cytochrome P450 monooxygenases, a major family of enzymes involved in the metabolic detoxification of insecticides.

Research has demonstrated the effectiveness of PBO in overcoming resistance to S-methoprene, particularly in the lesser grain borer, Rhyzopertha dominica. In a study involving a methoprene-resistant strain (Met-R) of this pest, the addition of PBO significantly increased the toxicity of S-methoprene. nih.govresearchgate.net While S-methoprene alone had little effect on the progeny of the resistant strain, the combination with PBO at concentrations of 0.80 or 1.07 g/kg resulted in a substantial reduction in the number of surviving offspring. nih.govresearchgate.net This suggests that metabolic detoxification via P450 enzymes is a key mechanism of methoprene resistance in this species and that PBO can effectively "break" this resistance. nih.gov

The synergistic effect of PBO has also been noted in managing resistance to other insecticides, such as pyrethroids, further highlighting its role in resistance management programs. tewhatuora.govt.nzembrapa.br The application of PBO with pyrethrum has been shown to partially restore methoprene susceptibility in resistant mosquito populations. tewhatuora.govt.nz

**Table 2: Effect of Piperonyl Butoxide (PBO) on the Efficacy of S-methoprene Against a Resistant Strain (Met-R) of *Rhyzopertha dominica***

Treatment Concentration of S-methoprene (mg/kg) Concentration of PBO (g/kg) Number of F1 Progeny Adults
S-methoprene alone 10 0 > 50
S-methoprene + PBO 10 0.80 ~ 25
S-methoprene + PBO 10 1.07 ~ 25

Data adapted from a study on the lesser grain borer. nih.govresearchgate.net

Rotation and Integrated Pest Management Approaches in Research Contexts

Integrated Pest Management (IPM) is a comprehensive approach that combines multiple control tactics to manage pest populations in an economically and environmentally sound manner. nih.govlucidcentral.orgfao.org A cornerstone of insecticide resistance management (IRM) within an IPM framework is the rotation of insecticides with different modes of action. jst.go.jplucidcentral.org

The principle behind insecticide rotation is to alternate the selection pressure on a pest population. By switching between different chemical classes, insects that have developed resistance to one insecticide are targeted by another with a different mechanism of action, thus slowing the evolution of resistance to any single compound. lucidcentral.orgk-state.edu For this strategy to be effective, the insecticides used in the rotation should not exhibit cross-resistance. jst.go.jp

In the context of this compound, this means rotating its use with insecticides from other groups, such as organophosphates, pyrethroids, or microbial larvicides, provided there is no cross-resistance. tewhatuora.govt.nzlucidcentral.org For example, the lack of cross-resistance between methoprene and the chitin synthesis inhibitor diflubenzuron in houseflies suggests that these two compounds could be effective rotation partners. researchgate.netjst.go.jp

Research in mosquito control has also highlighted the importance of rotating larvicides to slow the progression of resistance. nih.gov The use of a combination of Bacillus thuringiensis israelensis (Bti), oil, pyrethrum, and PBO on methoprene-resistant mosquitoes led to a partial restoration of susceptibility, demonstrating the potential of integrated approaches. tewhatuora.govt.nz IPM programs for stored product pests also emphasize the judicious use of insecticides like methoprene in combination with non-chemical methods such as sanitation, aeration, and the use of resistant packaging. fao.orgresearchgate.net The success of these strategies relies on monitoring pest populations for resistance and applying insecticides only when necessary based on established economic thresholds. lucidcentral.org

Advanced Analytical Methodologies for R Methoprene Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating (R)-methoprene from other compounds in a mixture, allowing for its accurate quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of methoprene (B1676399). nih.govsielc.comwho.intfao.orgresearchgate.netiobc-wprs.orgtandfonline.comresearchgate.netresearchgate.net Reversed-phase HPLC is a common approach, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. sielc.comwho.intresearchgate.net

One established HPLC method involves the use of a reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water. tandfonline.comresearchgate.net For instance, a gradient of 55–100% acetonitrile in water (pH 4.0) at a flow rate of 0.6 to 1.0 mL/min can effectively separate methoprene and its metabolites. researchgate.net UV detection is frequently used for quantification, with wavelengths around 254 nm or 264 nm being effective. fao.orgcerealsgrains.orgbiodiversitylibrary.org

For enhanced sensitivity, particularly in complex matrices, HPLC can be coupled with mass spectrometry (LC-MS). nih.govresearchgate.net However, the nonpolar nature of methoprene results in low ionization efficiency with electrospray ionization (ESI), a common ionization technique for LC-MS. nih.govresearchgate.net To overcome this, derivatization can be employed. A Diels-Alder cycloaddition reaction with a derivatizing agent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can make methoprene more ionizable, significantly improving the limit of detection. nih.govresearchgate.netresearchgate.net This derivatization has been shown to improve the limit of detection by as much as 100-fold. nih.govresearchgate.netresearchgate.net

Chiral HPLC methods have also been developed to separate the enantiomers of methoprene, which is crucial as the S-enantiomer possesses the majority of the insecticidal activity. researchgate.netgoogle.comcipac.org These methods often utilize a chiral stationary phase, such as a Chiralpak AD-H silica (B1680970) column, with a normal-phase elution system. cipac.org

Table 1: Examples of HPLC Methods for Methoprene Analysis

HPLC ModeColumnMobile PhaseDetectionApplication
Reversed-PhaseC18Acetonitrile/WaterUV (254 nm, 264 nm)Quantification in various matrices sielc.comfao.orgtandfonline.comcerealsgrains.orgbiodiversitylibrary.org
Reversed-PhaseC18Acetonitrile/Water (gradient)UV (210 nm, 254 nm)Simultaneous analysis of methoprene and metabolites in plasma and urine researchgate.net
Reversed-Phase with Derivatization--Tandem MS (ESI)Trace analysis in environmental water samples nih.govresearchgate.net
Chiral Normal-PhaseChiralpak AD-H silican-Hexane basedUV (254 nm)Enantiomeric separation cipac.org

Gas Chromatography (GC) Methodologies

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of methoprene. nih.govresearchgate.netresearchgate.nettandfonline.comeurl-pesticides.eumdpi.commdpi.com GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.

For methoprene analysis, a common approach involves using a capillary column with a stationary phase like 5% phenyl-95% methylpolysiloxane. google.com The sample, dissolved in a suitable solvent such as toluene, is injected into the heated inlet of the GC, where it vaporizes. google.com The vaporized compounds are then carried by an inert gas (e.g., helium) through the column, where they separate.

GC-MS and GC-tandem mass spectrometry (GC-MS/MS) provide high selectivity and sensitivity for methoprene detection. researchgate.nettandfonline.comeurl-pesticides.eumdpi.com In GC-MS, after separation by GC, the compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification. GC-MS/MS adds another layer of selectivity by isolating a specific ion from the initial mass spectrum and fragmenting it further to produce a daughter ion spectrum, reducing background noise and improving detection limits. eurl-pesticides.eumdpi.com

Mass Spectrometry and Tandem Mass Spectrometry Approaches for Identification and Trace Analysis

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are indispensable for the definitive identification and trace-level quantification of this compound and its metabolites. nih.govresearchgate.neteurl-pesticides.eunih.gov These techniques offer unparalleled sensitivity and specificity.

Electrospray Ionization (ESI) and Selected Reaction Monitoring (SRM)

Electrospray ionization (ESI) is a soft ionization technique commonly used in liquid chromatography-mass spectrometry (LC-MS) that allows for the analysis of thermally labile and non-volatile molecules. nih.govresearchgate.netresearchgate.net For methoprene analysis, positive-mode ESI is typically employed, where the molecule is protonated to form a precursor ion [M+H]+. nih.govresearchgate.net

While ESI can be used for methoprene, its nonpolar nature leads to low ionization efficiency. nih.govresearchgate.net To enhance sensitivity for trace analysis, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is effective. nih.govresearchgate.netresearchgate.net This process introduces a more readily ionizable group into the methoprene molecule. nih.govresearchgate.net

Selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), is a highly sensitive and selective tandem mass spectrometry technique used for quantification. nih.goveurl-pesticides.eunih.gov In an SRM experiment, the first mass analyzer is set to select the precursor ion of the target analyte (e.g., the [M+H]+ ion of derivatized methoprene). This ion is then fragmented in a collision cell, and the second mass analyzer is set to detect one or more specific product ions (fragments). nih.gov This two-stage filtering process significantly reduces chemical noise and allows for very low detection limits, often in the picogram per milliliter (pg/mL) range. nih.govresearchgate.net

Table 2: Tandem MS Parameters for Derivatized Methoprene

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI) nih.govresearchgate.net
Precursor Ion[M+H]+ of PTAD-derivatized methoprene nih.gov
Monitoring ModeSelected Reaction Monitoring (SRM) nih.govnih.gov
Limit of Detection (in water)~6 pg/mL nih.govresearchgate.net
Limit of Quantification (in water)~20 pg/mL nih.govresearchgate.net

Confirmation of Metabolite Structures

The identification and structural confirmation of this compound metabolites are critical for understanding its metabolic fate. fao.org Mass spectrometry, often in conjunction with chromatography and nuclear magnetic resonance (NMR) spectroscopy, plays a key role in this process. plos.orgcreative-proteomics.comfrontiersin.org

Metabolism studies have shown that methoprene can be transformed into several metabolites, including methoprene acid and other hydroxylated and conjugated forms. researchgate.netfao.org The general approach to confirming metabolite structures involves several steps. Initially, techniques like high-resolution mass spectrometry (HRMS) are used to determine the accurate mass of potential metabolites, which helps in proposing molecular formulas. mdpi.com

Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolite ions. nih.gov The resulting fragmentation patterns provide valuable structural information. By comparing these patterns with those of the parent compound and known chemical principles, the sites of metabolic modification can often be deduced. nih.gov

For unequivocal structure confirmation, especially for novel metabolites, isolation of the metabolite is often necessary, followed by analysis using techniques like NMR spectroscopy. frontiersin.org NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for a complete structural elucidation. The combination of MS and NMR is a powerful strategy for confident metabolite identification. frontiersin.org

Sample Preparation and Extraction Protocols for Complex Environmental and Biological Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound in complex matrices such as environmental water, soil, and biological tissues. chromatographyonline.com The primary goals of sample preparation are to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. chromatographyonline.com

For liquid samples like water, solid-phase extraction (SPE) is a widely used and effective technique. nih.govwho.intresearchgate.net In SPE, the water sample is passed through a cartridge containing a solid adsorbent material that retains the analyte of interest. Interfering compounds can be washed away, and the analyte is then eluted with a small volume of an appropriate solvent. This process both cleans up and concentrates the sample.

For solid or semi-solid samples, such as soil, food products, or biological tissues, a solvent extraction step is typically required first. fao.orgiobc-wprs.orgresearchgate.net This can involve shaking or blending the sample with a solvent like methanol (B129727) or acetonitrile to transfer the analyte into the liquid phase. fao.orgiobc-wprs.org

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and streamlined approach for sample preparation, particularly for pesticide residue analysis in food and agricultural products. restek.com The basic QuEChERS procedure involves an initial extraction with acetonitrile followed by a "salting-out" step to partition the acetonitrile from the aqueous phase. A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup, where the extract is mixed with a combination of sorbents to remove specific matrix interferences. For dry samples, a rehydration step with water is necessary before proceeding with the QuEChERS protocol. restek.com

For particularly complex biological matrices like lobster or shellfish tissue, a modified QuEChERS extraction followed by phospholipid solid-phase extraction has been shown to be effective for the analysis of methoprene and other insecticides by GC-MS/MS. tandfonline.com This approach provides a sample purity comparable to more traditional, time-consuming methods like gel permeation chromatography. tandfonline.com

Table 3: Common Sample Preparation Techniques for Methoprene Analysis

MatrixTechniqueKey Steps
WaterSolid-Phase Extraction (SPE) nih.govwho.intresearchgate.netCartridge conditioning, sample loading, washing, elution
Flour/GrainsSolvent Extraction iobc-wprs.orgresearchgate.netExtraction with methanol, centrifugation
PeanutsSolvent Extraction fao.orgShaking with methanol, addition of internal standard
Fruits/VegetablesQuEChERS restek.comAcetonitrile extraction, salting out, dispersive SPE cleanup
Lobster/ShellfishModified QuEChERS tandfonline.comExtraction, phospholipid solid-phase extraction cleanup
Rat Plasma/UrineSolid-Phase Extraction (SPE) researchgate.netExtraction and cleanup for simultaneous analysis of parent and metabolites

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are fundamental techniques employed for the extraction and purification of methoprene from various samples, including environmental and biological matrices.

Liquid-Liquid Extraction (LLE) is a conventional method used for methoprene analysis. This technique involves partitioning the analyte between two immiscible liquid phases. For instance, in the analysis of (S)-methoprene and its acid metabolite in water, samples can be acidified and then extracted multiple times with a solvent like dichloromethane. biodiversitylibrary.org The addition of sodium chloride is often used to salt out the acetonitrile layer when extracting from food samples, separating it from the aqueous phase. nih.gov Similarly, LLE with solvents such as hexane (B92381) has been used for the analysis of methoprene in various end products. cerealsgrains.org

Solid-Phase Extraction (SPE) offers a more modern and often more efficient alternative to LLE, reducing solvent consumption and improving sample throughput. The choice of sorbent is critical and depends on the matrix and the analyte's properties. For methoprene analysis, Florisil cartridges are frequently used for cleanup after initial solvent extraction. researchgate.netusda.gov For example, a method for analyzing methoprene in rice involves an initial n-hexane extraction, followed by cleanup on a Sep-pak Florisil cartridge. researchgate.net In another application, SPE with reversed-phase cartridges was used to determine methoprene and its metabolites in rat plasma and urine. nih.gov A study developing a highly sensitive LC-MS/MS method for methoprene in water utilized SPE cartridges for sample extraction, which yielded high recovery of the analyte. nih.gov

A comparison of these methods for analyzing methoprene and other pesticides in rat plasma and urine showed that SPE provided good recoveries for methoprene, with an average of 83.6% from plasma and 79.3% from urine. nih.govresearchgate.net

Table 1: Comparison of Extraction Techniques for Methoprene Analysis
TechniquePrincipleCommon Solvents/Sorbents for MethopreneExample ApplicationReference
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases.Dichloromethane, n-Hexane, AcetonitrileExtraction of (S)-methoprene from water samples. biodiversitylibrary.org biodiversitylibrary.orgnih.gov
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid phase.Florisil, C18, PolystyreneCleanup of rice extracts; extraction from water, plasma, and urine. researchgate.netnih.govnih.gov researchgate.netusda.govnih.govnih.gov

Matrix Effects and Clean-up Strategies

The sample matrix—the collection of all components in the sample other than the analyte—can significantly interfere with the analysis of this compound, leading to inaccurate quantification. These "matrix effects" can enhance or suppress the analytical signal. They are a particular concern in complex samples such as food products, animal feeds, and environmental solids. cerealsgrains.orgfao.org

For example, in the analysis of wheat end products, matrix interference was more prevalent in baked goods than in the raw milling fractions, potentially due to other ingredients. cerealsgrains.org Strong matrix effects have also been noted in GC-MS analysis compared to LC-MS/MS for certain pesticides. researcher.life To mitigate these effects, matrix-matched calibration standards are often necessary, where standards are prepared in a pesticide-free extract of the product being analyzed. cerealsgrains.org

Effective clean-up strategies are crucial to remove co-extractive interferences before instrumental analysis.

Column Chromatography: Adsorption chromatography using materials like Florisil, alumina, and silica is a widely used clean-up step. fao.org A method for poultry manure involved extraction with acetonitrile followed by cleanup on a Florisil column, achieving a mean recovery of 96.5%. researchgate.net

Gel Permeation Chromatography (GPC): GPC is effective for removing high-molecular-weight co-extractives, such as lipids, from the sample extract. researchgate.net

Liquid-Liquid Partitioning: This can be used as a clean-up step, for instance, by washing an acetonitrile extract with hexane to remove nonpolar interferences. nih.gov

One study noted that while their SPE method yielded high analyte recovery, it was not specifically optimized to minimize potential matrix effects, highlighting the importance of addressing this aspect during method development. nih.govresearchgate.net

Method Validation, Quality Assurance, and Inter-Laboratory Studies in Research

To ensure that analytical data for this compound are reliable and fit for purpose, rigorous method validation and quality assurance protocols are essential. These processes establish the performance characteristics of an analytical method and ensure its consistency over time and between different laboratories. juniperpublishers.comeuropa.eu

Accuracy, Precision, and Limit of Detection/Quantification Determination

The performance of an analytical method is defined by several key parameters, which are established during validation studies. juniperpublishers.comeuropa.eu

Accuracy refers to the closeness of a measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy.

Precision describes the degree of agreement among a series of measurements of the same sample. It is typically expressed as the relative standard deviation (RSD) of the results. Precision is evaluated at two levels: repeatability (within-day precision) and intermediate precision or reproducibility (between-day or inter-laboratory precision). nih.gov

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical procedure. juniperpublishers.com

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. juniperpublishers.com The LOQ is a critical parameter for residue analysis.

Numerous studies have validated methods for methoprene analysis across various matrices, reporting these key performance indicators. For instance, an HPLC method for methoprene in foods reported recoveries of 74.6-82.8%, with detection limits between 0.001-0.02 µg/g. nih.gov Another method for methoprene in rice achieved recoveries of 80-86% and a detection limit of 0.02 ppm. researchgate.net A highly sensitive LC-MS/MS method for methoprene in water reported an LOQ of 20 pg/mL. nih.gov

Table 2: Performance Characteristics of Various Analytical Methods for Methoprene
Analytical MethodMatrixAccuracy (% Recovery)Precision (% RSD)LODLOQReference
HPLC-UVFoods74.6 - 82.8Repeatability: 2.3 - 8.8Reproducibility: 8.8 - 23.60.001-0.02 µg/gNot Specified nih.gov
HPLC-UVRice80 - 86Not Specified0.02 ppmNot Specified researchgate.net
HPLCRat Plasma83.6 ± 3.9Not Specified50-100 ng/mL100-150 ng/mL nih.govresearchgate.net
HPLCRat Urine79.3 ± 4.3Not Specified50-100 ng/mL100-150 ng/mL nih.govresearchgate.net
LC-MS/MS (derivatized)Environmental WaterNot Specified12% (avg)~6 pg/mL20 pg/mL nih.govnih.gov
HPLC-UVPeanuts~100~6Not Specified1.3 mg/kg fao.org

Collaborative Trial Data Analysis and Performance Assessment

Inter-laboratory studies, or collaborative trials, are the ultimate test of a method's robustness and transferability. researchgate.net In these studies, multiple laboratories analyze identical samples using the same prescribed method to assess its reproducibility. researchgate.netpv-r.com

A large-scale collaborative study was organized by the Collaborative International Pesticides Analytical Council (CIPAC) for the determination of S-methoprene (B8808338) in technical concentrate (TC) by normal phase HPLC. Nine laboratories from different countries participated in the trial. cipac.org The statistical evaluation of the data followed established international guidelines (DIN ISO 5725). cipac.org

A key performance metric used in such studies is the Horwitz Ratio (HorRat) , which compares the experimentally observed inter-laboratory precision (reproducibility) with a predicted value based on the analyte concentration. A HorRat value between 0.5 and 2.0 is generally considered acceptable. In the CIPAC study on S-methoprene, the HorRat values were found to be in the range of 0.47 to 0.55, indicating excellent inter-laboratory precision and the suitability of the method. cipac.org

Another study evaluating an HPLC method for methoprene in foods involved six analytical laboratories. The mean recoveries from spiked samples ranged from 79.4% to 84.6%, with reproducibility relative standard deviation (RSDr) values between 8.8% and 23.6%. nih.gov Such collaborative data are crucial for establishing official or standard analytical methods.

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

For trace-level analysis, particularly with mass spectrometry, the inherent properties of an analyte may not be optimal for achieving the required sensitivity. This compound is a nonpolar molecule, and its ionization efficiency in common techniques like electrospray ionization (ESI) can be low. nih.govresearchgate.net Derivatization is a chemical modification strategy used to convert the analyte into a product with more favorable analytical properties.

A significant advancement in methoprene analysis involves derivatization using the Cookson-type reagent, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) . nih.govnih.gov PTAD readily reacts with the conjugated diene system in the methoprene molecule through a Diels-Alder cycloaddition reaction at room temperature. nih.govresearchgate.net

This derivatization offers several key advantages for LC-ESI-MS/MS analysis:

Enhanced Ionization: The resulting methoprene-PTAD derivative contains a proton-accepting amide group, which significantly facilitates positive-mode electrospray ionization. nih.gov

Increased Mass: The higher mass of the derivative shifts it to a region of the mass spectrum with lower background noise, improving the signal-to-noise ratio. nih.gov

Improved Sensitivity: The use of PTAD derivatization has been shown to improve the limit of detection for methoprene by as much as 100-fold compared to the underivatized molecule. nih.govresearchgate.netnih.gov

This strategy allowed for the development of an LC/ESI-MS/MS method with a limit of detection of approximately 6 pg/mL for methoprene in environmental water samples, demonstrating the power of derivatization in ultra-trace analysis. nih.gov

Structure Activity Relationships Sar and Analogue Development Research

Correlating Chemical Structure with Juvenile Hormone Agonist Activity

The development of potent and selective juvenile hormone (JH) agonists, like (R)-methoprene, has been heavily reliant on understanding the relationship between a molecule's chemical structure and its biological activity. researcher.lifejeb.co.in Researchers have systematically dissected the methoprene (B1676399) molecule and its analogues to identify the key features responsible for mimicking the natural juvenile hormone and eliciting a biological response in insects.

Identification of Key Structural Moieties for Biological Efficacy

The foundational structure of juvenile hormones, which this compound mimics, is a sesquiterpenoid backbone. researchgate.netsemanticscholar.org All natural JHs share an α, β-unsaturated methyl ester at one end and an epoxide at the other. researchgate.net These features are critical for their biological function.

In the case of methoprene and its analogues, several structural components have been identified as crucial for their juvenile hormone agonist activity:

The (E,E)-diene System: The geometry of the double bonds at the C2 and C4 positions is critical for activity. The (2E,4E) configuration is essential for high biological efficacy. bioone.org

The Methoxy (B1213986) Group at C11: This group, which replaces the epoxide ring of natural JH I, is a key modification that enhances stability against metabolic degradation by insect enzymes, a common issue with natural JHs. bioone.org

Functional Group Modifications and Their Effects on Target Interaction

Modifications to the functional groups of methoprene and related compounds have provided significant insights into their interaction with the juvenile hormone receptor.

Ester Moiety Modifications: As mentioned, the ester group is essential. Research on analogues has shown that altering the alcohol portion of the ester can modulate activity, but complete removal is detrimental. researcher.life

Terminal Group Variations: The 11-methoxy group is a successful replacement for the unstable epoxide ring of natural JHs. This change was a critical step in developing environmentally stable and commercially viable JH analogues. bioone.org

Phenyl Ether Analogues: The development of analogues where parts of the terpenoid chain are replaced by a phenyl ether structure has shown that the 6-methyl-3-pyridyl moiety, for instance, is not essential for activity. This indicates a degree of flexibility in the central part of the molecule's structure for receptor binding. researcher.life

Stereochemical Influence on Biological Activity and Receptor Binding

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of methoprene. numberanalytics.comsolubilityofthings.com The specific spatial configuration of the molecule is crucial for its interaction with the target juvenile hormone receptors in insects. michberk.com

Importance of (R)-Configuration and Enantiomeric Purity in Research

Methoprene is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: this compound and (S)-methoprene. nih.govnumberanalytics.com Research has unequivocally demonstrated that the juvenile hormone activity resides almost exclusively in the (S)-enantiomer. inchem.orgresearchgate.net The (R)-enantiomer is considered biologically inactive or acts merely as an inert diluent. bioone.org

Stereoisomer-Specific Binding Affinities to Juvenile Hormone Receptors

The differential activity of the (R) and (S) enantiomers of methoprene is a direct consequence of their differing abilities to bind to the juvenile hormone receptor, a protein known as Methoprene-tolerant (Met). semanticscholar.orgnih.gov The binding pocket of the Met receptor is chiral and will preferentially bind the (S)-enantiomer.

Studies on various insect species have consistently shown that the (S)-enantiomers of methoprene and its analogues exhibit significantly higher binding affinity to the JH receptor compared to their (R)-counterparts. researchgate.net For instance, in the yellow-fever mosquito (Aedes aegypti), the greater wax moth (Galleria mellonella), and the yellow mealworm (Tenebrio molitor), the (S)-(+) enantiomers were considerably more active than the (R)-(-) enantiomers. researchgate.net This stereoisomer-specific binding is a hallmark of a chiral receptor system. researchgate.net

The table below illustrates the concept of stereoisomer-specific activity, highlighting the active and inactive enantiomers of methoprene.

Table 1: Stereoisomer Activity of Methoprene
EnantiomerConfigurationJuvenile Hormone Activity
(S)-methopreneSActive
This compoundRInactive

Rational Design and Synthesis of Novel this compound Analogues and Mimetics

The insights gained from structure-activity relationship studies have fueled the rational design and synthesis of novel analogues and mimetics of this compound. researcher.lifejeb.co.in The goal of this research is to develop new compounds with improved properties, such as enhanced potency, greater selectivity for target pests, and better environmental stability. researchgate.net

Researchers have employed various strategies in this endeavor:

Bioisosteric Replacement: This involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved biological activity or stability. The substitution of the unstable epoxide ring of natural JHs with the more stable methoxy group in methoprene is a classic example of this approach. bioone.org

Computational Modeling: Computer-aided drug design techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly used to predict the biological activity of new molecules before they are synthesized. nih.govscience.gov These methods help to rationalize the design process and focus on the most promising candidates.

High-Throughput Screening: This involves testing large libraries of diverse chemical compounds for their ability to act as juvenile hormone agonists. This approach can lead to the discovery of novel chemical scaffolds that are structurally distinct from methoprene but still exhibit the desired biological activity. nih.gov For example, a piperazine-based compound was identified as a novel JH agonist through virtual screening. jst.go.jp

The development of new analogues is an ongoing process. For instance, a derivative of S-methoprene (B8808338) called S-methobutene has demonstrated enhanced activity and longevity against several mosquito species. researchgate.net These efforts continue to refine our understanding of JH receptor-ligand interactions and provide new tools for insect pest management. europa.eu

The table below provides a summary of some key analogues and their significance in research.

Table 2: Examples of this compound Analogues and Their Research Significance
Analogue/MimeticKey Structural FeatureSignificance in Research
S-MethobuteneMolecular modification of S-methopreneDemonstrated enhanced and extended efficacy against various mosquito species. researchgate.net
Phenyl Ether AnaloguesReplacement of part of the terpenoid chain with a phenyl etherShowed that the 6-methyl-3-pyridyl moiety is not essential for activity, indicating structural flexibility. researcher.life
Piperazine-based AgonistsNovel piperazine (B1678402) ring systemIdentified through virtual screening, representing a new chemical scaffold for JH agonists. jst.go.jp

Design Principles for Next-Generation Juvenile Hormone Analogues

The design of new juvenile hormone analogues (JHAs) is guided by several key principles derived from extensive research into their mode of action and structural requirements for activity. pnas.org A primary consideration is the mimicry of the natural juvenile hormones (JHs), which are sesquiterpenoid compounds. routledge.commdpi.com However, synthetic analogues often incorporate modifications to enhance stability and species selectivity.

Key design principles include:

Terpenoid Backbone Modification: Many successful analogues, including methoprene, are derived from a terpenoid-like structure. annualreviews.org Modifications often involve altering the saturation at various positions and introducing different substituents to optimize activity for specific insect targets. annualreviews.org

Functional Group Replacement: The ester function present in natural JHs can be replaced by other groups such as thio-esters, amides, or keto-functions. annualreviews.org These changes can potentiate the activity of the analogue in certain insect species. annualreviews.org For instance, the replacement of the ester with an amide has been explored in the development of peptidic juvenoids. pnas.org

Introduction of Cyclic Moieties: Incorporating phenoxy or other cyclic groups at the ends of the molecule has proven to be a successful strategy, leading to more rigid and highly active compounds like pyriproxyfen (B1678527). plos.org

Electronegativity and Spacing: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have revealed the importance of having an electronegative atom (like oxygen or nitrogen) at both ends of the molecule. plos.org The distance between these atoms is critical, with optimal activity observed when the spacing is between 11.5 Å and 13.5 Å. plos.org

Central Electron-Deficient Moiety: The presence of an electron-deficient region in the middle of the JHA molecule is another crucial feature for high biological activity. plos.org

The development of peptidic juvenoids represents a unique approach, inspired by the structure of the plant-derived JH mimic, juvabione (B1673173). pnas.org These compounds have shown high potency and remarkable selectivity for specific insect families. pnas.org

Synthetic Methodologies for Novel Compound Libraries

The synthesis of diverse libraries of novel JH analogues is essential for exploring the vast chemical space and identifying compounds with improved properties. Historically, many JHAs like methoprene and fenoxycarb (B1672525) were discovered through random screening or analogue synthesis. nih.gov However, more recent approaches have become increasingly rational and systematic.

Synthetic strategies employed in the creation of JHA libraries include:

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of related compounds by systematically combining different chemical building blocks. This is particularly useful for exploring a wide range of structural variations around a core scaffold.

High-Throughput Screening: The development of high-throughput screening assays has enabled the rapid biological evaluation of large compound libraries, facilitating the identification of promising lead candidates. nih.gov

Structure-Based Drug Design: With the increasing availability of structural data for JH receptors and binding proteins, computational methods are being used to design novel ligands with high affinity and selectivity. nih.gov

Analogue Synthesis from Natural Products: Natural products with known JH activity, such as juvabione, can serve as starting points for the synthesis of new analogues with modified structures and potentially enhanced activity. pnas.orgtandfonline.com

Heterocyclic Chemistry: The incorporation of heterocyclic moieties, such as in imidazothiadiazoles and tetrahydroquinolines, has been explored to create novel chemotypes of insect hormone agonists. nih.gov Research has also focused on designing JH analogues that incorporate sulfonamide and other heterocyclic functionalities. researchgate.net

These synthetic methodologies, coupled with advanced screening techniques, are accelerating the discovery of next-generation insect growth regulators with improved efficacy and environmental profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling and predictive analytics have become indispensable tools in the study and development of juvenile hormone analogues. routledge.com These computational techniques aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of novel molecules before their synthesis. routledge.comeje.cz

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for JHAs involves several key steps. First, a dataset of compounds with known biological activities is compiled. plos.org For JHAs, this often involves testing a diverse set of molecules for their ability to disrupt insect development. plos.org The chemical structures of these compounds are then described using a variety of molecular descriptors, which are numerical values that encode different aspects of the molecule's physicochemical properties.

Several QSAR modeling techniques have been applied to juvenile hormone mimics: eje.cz

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR method generates a 3D grid around an aligned set of molecules and calculates steric and electrostatic fields. plos.org The resulting models can highlight regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity. plos.org

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also evaluates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to generate a QSAR model. plos.org

Pharmacophore Modeling: Based on the results of 3D-QSAR analyses, pharmacophore models can be constructed. plos.org These models define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups) that a molecule must possess to be active. plos.org For JH agonists, these models have confirmed the importance of electronegative atoms at both ends of the molecule and a central electron-deficient region. plos.org

These predictive models serve as valuable guides for the rational design of new JHAs with potentially higher biological activity. plos.org

Computational Approaches for Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netcomputer.org This method is instrumental in understanding the interactions between JHAs and their target proteins, such as the juvenile hormone binding protein (JHBP) or the JH receptor. tandfonline.comresearchgate.netcomputer.org

The process of molecular docking involves:

Receptor Structure: A three-dimensional structure of the target protein is required, which can be obtained from experimental methods like X-ray crystallography or homology modeling. researchgate.net

Ligand Conformations: The JHA molecule is treated as flexible, and various possible conformations are generated.

Docking Algorithm: A scoring function is used to evaluate the "goodness-of-fit" for each ligand pose within the receptor's binding site. tandfonline.com This function estimates the binding free energy, with lower energies indicating a more favorable interaction. tandfonline.com

Molecular docking studies have provided significant insights into the binding of JHAs:

Binding Mode Prediction: Docking can predict the specific orientation and conformation of a JHA within the binding pocket of its receptor.

Interaction Analysis: It allows for the detailed examination of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. researchgate.net

Binding Affinity Estimation: The docking score provides an estimate of the binding affinity, which can be used to rank different analogues and prioritize them for synthesis and biological testing. tandfonline.com For example, docking studies have been used to compare the binding affinities of various synthesized juvabione analogues with natural JH III and other synthetic insect growth regulators. tandfonline.com

Ecological Research on Non Target Interactions and Ecosystem Dynamics

Investigations into Population Dynamics of Non-Target Arthropods in Treated Environments

Studies investigating the effects of (R)-methoprene on non-target arthropods have yielded varied results, often dependent on the specific ecosystem and the organisms within it.

In aquatic environments, research has shown that the application of this compound can lead to changes in the community structure and abundance of non-target arthropods. Some studies have reported significant reductions in certain non-target aquatic insect populations. tewhatuora.govt.nz For instance, reductions in populations of predatory insects have been observed in treated wetlands. researchgate.net However, other studies have found negligible to no significant long-term impacts on non-target aquatic invertebrates at application rates effective for mosquito control. researchgate.net One long-term investigation over seven years concluded that significant impacts are unlikely even with prolonged use. researchgate.net In some cases, a decrease in predator populations, such as certain beetles and dragonfly nymphs, was followed by an increase in their prey, like immature baetids and chironomids. tewhatuora.govt.nz

Terrestrial ecosystem studies have also been conducted to understand the impact of this compound. While it is effective against a range of insects including those in the orders Diptera, Lepidoptera, and Coleoptera, the broader community-level effects are a subject of ongoing research. researchgate.net The complexity of terrestrial food webs and species interactions necessitates comprehensive, long-term monitoring to fully understand the consequences of this compound use.

The following table summarizes findings from various studies on the impact of this compound on non-target arthropod abundance.

EcosystemOrganism GroupObserved Effect on AbundanceReference
Aquatic (Experimental Ponds)Non-target arthropodsNo significant impact compared to controls. researchgate.net
Aquatic (Wetlands)Predatory insectsSignificant reductions in some groups. researchgate.net
Aquatic (Rice Fields)Tropisternus spp. (adults), Libellulids (nymphs)Significant reductions. tewhatuora.govt.nz
Aquatic (Rice Fields)Baetids (immature), ChironomidsSignificant increase following predator reduction. tewhatuora.govt.nz
Aquatic (Salt Marshes)Terrestrial and aquatic communitiesExtremely variable, generally short-term effects. jcu.edu.au

The application of this compound can indirectly affect predator-prey relationships and alter food web dynamics. By reducing the populations of certain arthropods, this compound can decrease the food source for their predators. researchgate.net Conversely, the reduction of predator populations can lead to an increase in their prey species. tewhatuora.govt.nz

For example, a study in Louisiana marshes showed that while methoprene (B1676399) application reduced some aquatic organism populations, it led to an increase in five other species, likely due to the control of their predators. tewhatuora.govt.nz This highlights the interconnectedness of species within an ecosystem and how targeting one group can have cascading effects throughout the food web. The disruption of these relationships can lead to shifts in community structure and function.

Community Structure and Abundance Studies in Aquatic and Terrestrial Ecosystems

Trophic Transfer and Biogeochemical Cycling Research

Research indicates that this compound shows negligible long-term effects and bioaccumulation in most non-target organisms at typical field application rates. bioone.orgcore.ac.uk The physical and chemical properties of a pesticide, along with environmental conditions, influence its bioavailability and potential for accumulation in organisms. nih.gov While some pesticides can accumulate and be transferred through trophic levels, studies on this compound have generally not shown significant biomagnification. nih.govnih.gov

The movement and distribution of this compound in an ecosystem are influenced by its chemical properties and environmental factors. It is not highly persistent in the environment, especially in the presence of sunlight and air, without specific formulations. bioone.org In aquatic systems, its motility is considered limited. researchgate.net Realized environmental concentrations of methoprene are typically low, which is a key factor in its environmental safety profile. researchgate.net The degradation of pesticides into metabolites is a natural process, and these breakdown products can have varying levels of impact on the environment. nih.gov

Bioavailability and Accumulation in Non-Target Organisms (excluding toxicity)

Community-Level Responses and Biodiversity Studies

Long-term studies are essential for distinguishing between natural population fluctuations and changes caused by external factors like pesticide application. ufv.br Some research has indicated that while initial impacts on community structure may be observed, aquatic communities generally recover following methoprene application. tewhatuora.govt.nz For instance, in one study, though some non-target organisms were reduced, no species were eliminated, and repopulation occurred from adjacent untreated areas. tewhatuora.govt.nz However, other studies have shown that prolonged treatment over several years can result in wetland communities that are depauperate in most insects. researchgate.net

Research on Ecosystem Resilience and Recovery after Exposure

This compound, a juvenile hormone analog, is designed to be specific to insects, but its effects on the broader ecosystem, particularly its resilience and ability to recover from exposure, are areas of ongoing research. Ecosystem resilience refers to the capacity of an ecosystem to absorb disturbances, like chemical exposure, and reorganize while retaining its essential functions, structure, and feedbacks. naturalresources.walesthetrelab.org

Studies have shown that this compound degrades relatively quickly in the environment, which can contribute to the potential for ecosystem recovery. orst.eduorst.edu Its half-life in soil is approximately 10 days, with microbial action being a primary degradation pathway. orst.edu In water, degradation is also rapid, with a reported half-life of about 30 to 40 hours in pond water. orst.edu This rapid breakdown is a key factor in limiting long-term direct exposure to non-target organisms and allowing for the recovery of affected populations.

Research on the long-term effects of insecticides on non-target macroinvertebrates has indicated that impacts on food web dynamics and species diversity can have a lag time of two to three years. wa.gov In one study, methoprene treatments led to a significant decrease in the density of certain non-target insect predators over a three-year period, suggesting that while the compound itself may dissipate quickly, the ecological ramifications can be more prolonged. wa.gov The recovery of these populations is a critical component of ecosystem resilience.

The ability of an ecosystem to recover is also linked to the connectivity between different habitats. stockholmresilience.orgresearchgate.net If one area is impacted by this compound, the ability of organisms from connected, unaffected areas to recolonize can facilitate recovery. stockholmresilience.org However, the specific dynamics of recovery in various ecosystem types following this compound exposure require further detailed investigation to fully understand the long-term resilience.

Evaluation of Species Diversity and Evenness

The impact of this compound on species diversity and evenness is a critical aspect of its ecological risk assessment. Species diversity is a measure of the variety of different species in an ecosystem, while evenness refers to the relative abundance of these species. montana.edu

Some studies have investigated the effects of methoprene on non-target aquatic insect communities. One such study surveyed aquatic sites before and after the application of an insect growth regulator (IGR), which included methoprene. researchgate.net The research found that while there were some changes in evenness in treated habitats, similar changes in diversity and evenness were also observed in untreated reference areas, suggesting that other environmental factors may have influenced the results. researchgate.net

Conversely, some research indicates minimal risk to many non-target aquatic species at typical application rates. epa.gov Extensive research has been conducted on the effects of methoprene on a wide range of non-target organisms, with many studies suggesting a low hazard to non-target species. epa.gov

The following table summarizes findings from a study on the impact of different larvicides on aquatic insect community metrics.

Community MetricTreatment GroupPre-ApplicationPost-ApplicationChange
Evenness IGR (methoprene)0.650.60-0.05
Surface Film0.700.55-0.15
Reference0.680.62-0.06
Diversity IGR (methoprene)1.81.7-0.1
Surface Film1.91.6-0.3
Reference1.851.75-0.1
Indicates a statistically significant difference.
This table is a hypothetical representation based on the trends discussed in the source material and is for illustrative purposes.

Research on Indirect Ecological Effects and Ecosystem Services

Long-term Ecological Monitoring Studies

Long-term ecological monitoring is crucial for understanding the subtle and cumulative effects of pesticides like this compound on ecosystem structure and function. mdpi.com Such studies can reveal indirect effects that are not apparent in short-term laboratory or field trials. mdpi.com

A study investigating the long-term effects of mosquito control insecticides, including methoprene, on non-target macroinvertebrates provides valuable insights. wa.gov This research found that the impacts on food web dynamics, species richness, and diversity had a lag time of two to three years. wa.gov In the first year of treatment with methoprene and Bacillus thuringiensis israelensis (Bti), no significant difference was observed compared to control sites. wa.gov However, under a three-year methoprene treatment regime, the density of certain non-target insect predators decreased by 46% by the second year and 64% by the third year. wa.gov This demonstrates that long-term application can lead to significant changes in community structure that may not be immediately evident.

The persistence of this compound in the environment is generally low, with rapid degradation in soil and water. orst.eduorst.edu However, when formulated in slow-release forms like briquettes, its breakdown can be extended. orst.edu Long-term monitoring is necessary to assess whether such formulations lead to chronic exposure levels that could have lasting ecological consequences.

Research on Non-Target Effects on Ecological Functions (e.g., decomposition)

The indirect effects of pesticides can extend to fundamental ecological functions such as decomposition. mdpi.com Decomposition is a vital ecosystem service performed by a diverse community of microorganisms and invertebrates, which are responsible for nutrient cycling. nih.gov

While direct research on the effects of this compound on decomposition is not extensively detailed in the provided search results, the potential for such impacts can be inferred from its effects on non-target organisms. This compound is an insect growth regulator that can be toxic to some non-target aquatic invertebrates, including crustaceans and the larval stages of some insects. vin.comsierraclub.ca Many of these organisms are detritivores, playing a direct role in the breakdown of organic matter.

A reduction in the abundance or a shift in the community composition of these detritivorous invertebrates due to this compound exposure could potentially slow down the rate of decomposition. nih.gov This, in turn, could affect nutrient availability within the ecosystem. nih.gov

For example, some fungicides have been shown to alter saprophytic function in aquatic ecosystems by reducing populations of detritivorous crustaceans and insect larvae. nih.gov Although this compound has a different mode of action, its impact on similar groups of organisms suggests a potential for analogous indirect effects on ecosystem functions.

It is also worth noting that the breakdown products of methoprene, such as methoprene acid, can have biological activity. sierraclub.ca Further research is needed to determine if these degradation products have any significant effects on the microbial communities that are also critical for decomposition. The rapid degradation of methoprene in the environment may limit the duration of any such direct or indirect effects on decomposition processes. orst.edu

Emerging Research Frontiers and Methodological Innovations

Omics Technologies in (R)-Methoprene Research

Omics technologies, including transcriptomics, proteomics, and metabolomics, offer comprehensive insights into the molecular responses of organisms to external stimuli like this compound. These approaches allow for a holistic view of gene expression, protein profiles, and metabolic pathways, revealing the intricate biological changes induced by juvenile hormone analogs.

Transcriptomic analyses, particularly RNA sequencing (RNA-seq), have been instrumental in profiling global gene expression changes in insects exposed to methoprene (B1676399). For instance, studies on the lesser grain borer, Rhyzopertha dominica, have utilized transcriptome analysis to identify differentially expressed genes, especially those related to cytochrome P450s, which are implicated in resistance to (S)-methoprene nih.govnih.gov. In the yellow fever mosquito, Aedes aegypti, methoprene treatment significantly alters the expression levels of key ecdysone (B1671078) response genes, such as E74, E75A, and Hr3, and also affects genes involved in programmed cell death (PCD) and autophagy nih.govresearchgate.net. Furthermore, methoprene has been shown to suppress the expression of the E93 gene and increase the expression of Krüppel homolog 1 (Kr-h1) and Broad Complex (BR-C), thereby impacting developmental processes nih.govresearchgate.netresearcher.life. These comprehensive gene expression profiles provide a detailed molecular blueprint of the insect's response to the juvenile hormone analog.

OrganismCompound/TreatmentKey Gene Expression ChangesObserved Effect
Rhyzopertha dominicaS-methoprene (B8808338)Upregulation of Cytochrome P450sAssociated with resistance mechanisms nih.govnih.gov.
Aedes aegyptiMethopreneReduced expression of E74, E75A, Hr3, E93. Increased expression of Kr-h1, BR-C.Blocks larval-pupal metamorphosis, persistence of larval tissues, pupal death nih.govresearchgate.net.
Anopheles gambiaeMethopreneDownregulation of ecdysone-regulated genes (e.g., USP, HR3, Vg)Delayed egg maturation, modulation of ecdysteroid action in adults nih.govplos.org.

Omics technologies are crucial for identifying biomarkers that indicate exposure to methoprene or the development of resistance. Transcriptomic studies can pinpoint specific genes whose expression levels correlate with methoprene exposure or resistance phenotypes nih.govnih.gov. For example, the Methoprene-tolerant (Met) gene in Drosophila melanogaster has been identified as critical for juvenile hormone action and insecticide resistance; its overexpression can lead to higher susceptibility to methoprene, while its absence can confer resistance nih.govnih.gov.

Beyond transcriptomics, proteomics and metabolomics offer additional avenues for biomarker discovery. Proteomics can identify changes in protein abundance or modification in response to methoprene, while metabolomics can detect alterations in metabolic pathways and the accumulation or depletion of specific metabolites frontiersin.orgplos.orgrevespcardiol.orgmdpi.com. These molecular signatures can serve as early indicators of exposure or as markers to track the evolution of resistance in insect populations, facilitating more targeted management strategies.

Global Gene Expression Profiling in Response to this compound

Gene Editing and Functional Genomics Approaches (e.g., CRISPR-Cas9)

Gene editing technologies, particularly CRISPR-Cas9, provide powerful tools for dissecting the precise roles of genes in the juvenile hormone pathway and their interaction with methoprene. These approaches allow for targeted manipulation of gene function, offering direct evidence of their involvement in developmental processes and resistance mechanisms.

CRISPR-Cas9 has been successfully employed to knock out or modify genes within the juvenile hormone (JH) signaling pathway to understand methoprene's mode of action. In Aedes aegypti, knockout of the E93 gene using CRISPR-Cas9 resulted in phenotypes similar to those induced by methoprene treatment, including the retention of larval tissues and pupal death nih.govresearchgate.netresearcher.life. This research suggests that methoprene represses E93 expression through the Methoprene-tolerant (Met)-Krüppel homolog 1 (Kr-h1)-E93 (MEKRE93) pathway nih.govresearchgate.net. Similarly, knockout of the Methoprene-tolerant (Met) gene in Aedes aegypti using CRISPR/Cas9 led to precocious development of pupal cuticle and altered expression of pupal/adult genes, confirming Met as a JH receptor pnas.org. In the silkworm, Bombyx mori, CRISPR/Cas9-mediated knockout of Met1 caused developmental retardation in the brain and precocious pupation of the cuticle, highlighting the diverse roles of Met1 nih.gov.

Gene editing techniques enable the direct elucidation of gene function in critical insect processes such as metamorphosis and reproduction, particularly in the context of methoprene's influence. By knocking out or overexpressing specific genes, researchers can observe the resulting phenotypic changes and infer the gene's role. For instance, the CRISPR-Cas9 studies on E93 in Aedes aegypti demonstrated its requirement for the remodeling of the midgut during larval-pupal metamorphosis, a process blocked by methoprene nih.gov. The Methoprene-tolerant (Met) gene is indispensable for larval metamorphosis and female reproduction in various insects, including the cotton bollworm Helicoverpa armigera frontiersin.org. Its manipulation affects the expression of other key genes like Kr-h1 and Broad Complex, which are crucial for the proper progression of metamorphosis nih.govfrontiersin.orgbioscientifica.com. These functional genomics approaches provide concrete evidence for the regulatory networks underlying insect development and how they are disrupted by juvenile hormone analogs like methoprene.

Targeted Manipulation of Juvenile Hormone Pathway Genes

Advanced Computational Modeling and In Silico Studies for Prediction

Advanced computational modeling and in silico studies are increasingly vital in predicting the behavior, interactions, and effects of chemical compounds like this compound, reducing the need for extensive physical experiments frontiersin.orgdiaglobal.orgjapsonline.com. These methods leverage computational power to simulate complex biological systems and predict molecular properties.

Molecular docking studies are used to predict the binding affinity and interaction modes of methoprene or its analogs with target proteins, such as the juvenile hormone binding protein (JHBP) or the Methoprene-tolerant (Met) protein researchgate.netmdpi.comnih.govnih.gov. These studies provide atomic-level insights into how methoprene interacts with its receptors, which is crucial for understanding its mechanism of action and for designing new compounds. For example, molecular docking has been used to assess the binding properties of Methoprene-tolerant (Met) in mud crabs with methyl farnesoate (MF) and Juvenile Hormone III nih.gov.

Quantitative Structure-Activity Relationship (QSAR) studies correlate the chemical structure of compounds with their biological activity japsonline.combioone.orgsrmist.edu.inpharmacy180.com. By analyzing a series of methoprene analogs, QSAR models can predict the activity of new, unsynthesized compounds, thereby streamlining the discovery of more potent or selective juvenile hormone analogs srmist.edu.inpharmacy180.comresearchgate.netfrontiersin.org.

Furthermore, systems biology modeling integrates diverse biological data to create comprehensive models of biological processes, allowing for the prediction of complex outcomes. While specific examples directly linking systems biology modeling to this compound are emerging, the broader application of these models in understanding metabolic networks and predicting phenotypes holds significant promise for elucidating the systemic effects of juvenile hormone analogs and the development of resistance mechanisms nih.govnih.govnih.govr-bloggers.comreddit.comarxiv.org. These computational approaches complement experimental research by providing predictive insights and guiding future investigations into this compound.

Environmental Fate Modeling and Exposure Assessment

Environmental fate modeling and exposure assessment are critical for understanding the distribution, persistence, and potential exposure pathways of this compound in various ecosystems. Methoprene, including its (R)-enantiomer, undergoes rapid degradation in the environment when exposed to sunlight and microorganisms in soil, water, and on plants orst.edu. In soil, approximately half of the initial amount of methoprene can degrade within 10 to 14 days orst.edu. In aquatic environments, the half-life of methoprene residue ranges from 1 to 28 days, largely dependent on the availability of sunlight orst.edu.

For the more biologically active (S)-methoprene, hydrolysis half-lives have been determined under various pH conditions: 161 hours at pH 4, 249 hours at pH 7, and 271 hours at pH 9, all at 20°C in buffered solutions publications.gc.ca. Photolytic degradation in aqueous solutions exposed to sunlight shows a rapid dissipation, with a DT50 (time for 50% degradation) between less than 1 day and 5 days in sterilized water buffered to pH 7 europa.eu.

When methoprene is incorporated into sustained-release formulations such as briquettes, pellets, or granules, its environmental release is significantly slowed, with full breakdown potentially extending up to 18 months orst.edu. Environmental fate and exposure models are instrumental in integrating data on chemical properties, partitioning, degradation behavior, environmental scenarios, and emissions to construct a comprehensive picture of chemical distribution and fluxes within multimedia environments rsc.org. These models are vital for chemical risk assessment, though ongoing research addresses challenges in accurately estimating partition coefficients for polar and ionizable chemicals, improving descriptions of bioavailability, and enhancing ecological realism in exposure predictions rsc.org. Direct applications of methoprene formulations to water, whether liquid or sustained-release, are identified as primary exposure routes for non-target organisms epa.gov.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

This compound, as a juvenile hormone (JH) analog, exerts its effects by mimicking natural insect hormones and disrupting insect development orst.eduwikipedia.org. The biological action of JH, and by extension its mimics like methoprene, is mediated through a receptor complex primarily composed of the methoprene-tolerant (Met) and taiman (Tai) proteins researchgate.netnih.govpnas.org. This complex is responsible for inducing the transcription of specific genes crucial for insect metamorphosis and reproduction researchgate.netpnas.org. The Met protein functions as an intracellular receptor for JH nih.gov.

Molecular dynamics (MD) simulations are increasingly employed to elucidate the intricate molecular interactions between ligands, such as this compound, and their receptor binding pockets. These computational methods allow researchers to determine how different ligands induce distinct conformational changes at the surface of the ligand-binding domain (LBD) and exhibit varied modes of binding oup.com. For instance, studies targeting the Drosophila JH receptor, Met, have utilized molecular docking simulations combined with free energy calculations, often employing modified MM/PBSA (molecular mechanics/Poisson–Boltzmann surface area) protocols, to screen for and identify novel JH-active compounds jst.go.jp.

MD simulations, typically conducted over several nanoseconds (e.g., 5 ns), generate numerous snapshots of ligand-receptor complexes, which are then used for detailed free energy calculations of ligand-receptor binding (ΔGbind) jst.go.jp. These simulations provide insights into the malleability of the Met protein's ligand-binding pocket, demonstrating how it can accommodate diverse ligands and maximize contact surface area researchgate.netpnas.org. Research has also identified specific amino acid residues within the Met ligand-binding pocket, such as a conserved threonine at position 274, whose mutation (e.g., to tyrosine) can block the binding of JH III and methoprene, thereby preventing the crucial interaction with the Tai protein pnas.org.

Research into Novel Delivery Systems and Formulation Science (excluding specific products/dosages)

Research into novel delivery systems and formulation science for this compound focuses on optimizing its efficacy and stability for various research applications. These advanced systems aim to enhance the bioavailability of the compound, enable its controlled release over time, and facilitate targeted delivery, ultimately improving research outcomes and minimizing potential off-target effects ijsred.com. Such innovations are vital for maintaining the compound's concentration within a desired therapeutic range, which contributes to increased efficacy and experimental control ijsred.com.

Development of Controlled-Release Formulations for Research Applications

Controlled-release formulations (CRFs) are designed to deliver this compound over an extended period, offering prolonged efficacy and reducing the need for frequent reapplication in experimental settings ijsred.comnih.govbiodiversitylibrary.orggoogle.com. Various forms of CRFs have been investigated, including pellets, briquettes, and granules orst.edubiodiversitylibrary.orggoogle.combiodiversitylibrary.org.

Studies have shown that methoprene, when formulated in briquettes, can exhibit sustained release and efficacy in the environment for up to 18 months orst.edu. For example, research utilizing 4% methoprene pellets demonstrated excellent control of chironomid midge species for 21 days and good control for 28 days in experimental pond environments biodiversitylibrary.org.

Another innovative approach involves formulating (S)-methoprene with activated carbon to create solid, slow-release particulate materials google.com. These formulations are designed to release the active ingredient gradually, with release periods ranging from 4 days to an entire pest season (20 to 45 weeks) google.com. The goal of such systems is to achieve effective pest control by delivering precise, environmentally friendly concentrations of the active agent google.com.

Here is a summary of controlled-release formulation research findings:

Formulation TypeActive Ingredient Release Duration (Reported)Efficacy in Research ApplicationsKey Benefits
BriquettesUp to 18 months orst.eduProlonged environmental controlExtended efficacy, reduced reapplication frequency orst.edu
Pellets (4% Methoprene)21-28 days biodiversitylibrary.orgExcellent to good midge control in experimental ponds biodiversitylibrary.orgSustained release for specific periods biodiversitylibrary.org
Activated Carbon Particulate4 days to 45 weeks (pest season) google.comEffective pest control with controlled release google.comPrecise delivery, environmentally friendly google.com

Nanotechnology Applications in Insect Growth Regulator Research

Nanotechnology presents novel avenues for enhancing the properties and delivery of insect growth regulators like this compound in research. These applications aim to improve the stability, bioavailability, and targeted delivery of the active compound.

One notable application involves the use of nanoliposomes (LNPs) as carriers for active ingredients acs.orgmdpi.com. For instance, modified LNPs with polyethylenimine (PEI) have been successfully employed to deliver double-stranded RNA (dsRNA) that targets the methoprene-tolerant (Met) gene in fall armyworm (FAW) acs.org. These LNPs, typically around 385 nm in size, effectively encapsulate dsRNA, providing robust protection and significantly improving the efficiency of gene interference in research settings acs.org. The release kinetics of these LNPs can be controlled, with studies showing a slow, sustained release where 80% of the encapsulated material is released over 48 hours without a burst release phenomenon at pH 7.0 acs.org.

Liposome-based delivery systems are gaining prominence due to their advantages, including low toxicity, high specificity, and their ability to protect encapsulated substances from environmental degradation, thereby maintaining the active compound's effectiveness mdpi.com. These systems have been shown to increase the bioavailability and stability of various active compounds in research applications mdpi.com. The exploration of nanotechnology in insect growth regulator research offers promising approaches for more efficient and precise experimental control of insect populations.

Future Directions and Unresolved Research Questions

Further Elucidation of Subtle Molecular and Physiological Effects

The primary mode of action of (R)-methoprene as a juvenile hormone (JH) analog is well-documented. However, the full spectrum of its molecular and physiological impacts, particularly the intricate interplay with other hormonal systems and potential off-target effects, requires more profound exploration.

Unraveling Complex Hormonal Cross-Talk Mechanisms

This compound, acting as a juvenile hormone (JH) agonist, does not function in isolation. Its effects are intricately linked with other major hormonal pathways in insects, most notably the ecdysteroid signaling pathway, which governs molting and metamorphosis. In insects, the steroid hormone 20-hydroxyecdysone (B1671079) (20E) triggers metamorphosis, while JH acts to prevent premature development. pnas.org Research in Drosophila melanogaster has revealed a mutual antagonism between JH and 20E, where JH can suppress the biosynthesis of ecdysone (B1671078), thereby inhibiting metamorphosis, and conversely, 20E can suppress JH biosynthesis to promote it. pnas.org This cross-talk is partly mediated by the JH-induced transcription factor Krüppel homolog 1 (Kr-h1), which represses 20E-induced genes. pnas.org

Furthermore, there is evidence of cross-talk between JH/ this compound and insulin-like peptides (ILPs), which are crucial regulators of metabolism. pnas.org In the mosquito Aedes aegypti, both the JH and 20E pathways are involved in controlling the expression of ILP genes, coordinating their actions throughout the gonadotrophic cycle. pnas.org The JH pathway factor Kr-h1 has been shown to activate some ILP genes while repressing others, with the 20E pathway exhibiting opposite effects. pnas.org Understanding these complex interactions is critical for a holistic view of this compound's physiological impact. Future studies should aim to delineate the precise molecular mechanisms governing this hormonal interplay in a wider range of arthropod species.

Identification of Ancillary Molecular Targets

The primary receptor for this compound is understood to be the Methoprene-tolerant (Met) protein, a bHLH-PAS transcription factor. pnas.orgscienceopen.com Upon binding this compound, Met forms a heterodimer with a steroid receptor coactivator (SRC), such as Taiman, to regulate the transcription of target genes. pnas.orgscienceopen.com However, the possibility of this compound interacting with other molecular targets cannot be dismissed.

Research has shown that some JH responses are mediated by signaling pathways initiated at the plasma membrane, suggesting the existence of membrane-associated receptors or interacting proteins. nih.gov In Aedes aegypti, JH has been shown to activate the phospholipase C (PLC) pathway, leading to an increase in intracellular second messengers like calcium. nih.gov This membrane-initiated signaling can enhance the transcriptional activity of the Met-mediated genomic pathway. nih.gov While JH analogs like methoprene (B1676399) can trigger a moderate increase in intracellular calcium, they may not induce the initial rapid spike seen with natural JH-III, suggesting a nuanced interaction with these ancillary pathways. nih.gov

Additionally, the potential for this compound to interact with proteins other than the canonical JH receptor complex warrants investigation. For instance, the involvement of chaperone proteins like Hsp83 in the nuclear import of Met suggests a broader network of protein interactions that could be influenced by this compound. sdbonline.org Identifying these ancillary targets will provide a more complete picture of this compound's mode of action and could reveal unforeseen physiological effects.

Comprehensive Environmental Fate Modeling and Long-Term Ecological Impact Prediction

The environmental behavior of this compound and its long-term ecological consequences are of significant interest, especially given its widespread use for mosquito control in aquatic habitats. wa.govlittlefireants.com While it is known to degrade relatively quickly under certain conditions, a more comprehensive understanding is needed for robust risk assessment. wa.gov

Predictive Models for Environmental Distribution and Persistence

This compound is characterized as a liquid with a faint fruity odor and is relatively immobile in soil due to its high estimated organic carbon-water (B12546825) partitioning coefficient (Koc) of 23,000. littlefireants.com It tends to remain in the upper layers of soil, making leaching into groundwater unlikely. littlefireants.com In soil, it has a reported half-life of approximately 10 days, with microbial degradation being a key route of dissipation. littlefireants.com

In aqueous environments, photolytic degradation is a significant factor, with a half-life of 4.8 hours under continuous irradiation in one study. europa.eu However, persistence can be influenced by formulation. Slow-release formulations like briquettes are designed for long-term control and may lead to prolonged exposure in aquatic systems, a point of concern for non-target organisms. epa.gov

Future research should focus on developing more sophisticated predictive models for the environmental distribution and persistence of this compound. These models should integrate various factors such as soil type, water chemistry, microbial activity, sunlight exposure, and the specific formulation used. Such models would be invaluable for refining application strategies to maximize efficacy while minimizing non-target exposure.

Understanding Chronic, Sub-Lethal Ecological Effects over Generations

While this compound exhibits low acute toxicity to many vertebrates, its impact on non-target invertebrates, particularly crustaceans and other arthropods, is a key area of ongoing research. wa.govresearchgate.net The focus is shifting from acute lethality to chronic, sub-lethal effects that may manifest over multiple generations.

Laboratory studies have documented a range of sub-lethal effects on non-target crustaceans, including delayed development, reduced growth, and altered reproduction. int-res.com For example, studies have shown reduced survival in the crustacean R. harrisii at certain concentrations. wa.gov There is also evidence of methoprene causing weight loss and delayed brood release in estuarine mysids. int-res.com

Long-Term Evolutionary Dynamics of Resistance in Diverse Arthropod Systems

The development of insecticide resistance is a persistent challenge in pest management. While resistance to juvenile hormone analogs like this compound has been considered less common than for other insecticide classes, it has been documented and is an area of growing concern. tewhatuora.govt.nznih.gov

The evolution of resistance is a complex process driven by strong selective pressure from insecticide applications. mpg.de Resistance to methoprene has been artificially selected for in laboratory populations of insects like Drosophila melanogaster and Culex mosquitoes. tewhatuora.govt.nz There are also reports of resistance in field populations, though these have been limited. tewhatuora.govt.nz For instance, high levels of resistance to s-methoprene (B8808338) have been reported in the lesser grain borer, Rhyzopertha dominica, a pest of stored grains. nih.gov

Mechanisms of resistance can include reduced penetration of the insecticide, target-site insensitivity, and enhanced metabolic detoxification. irac-online.org In the case of this compound, increased activity of enzymes like cytochrome P450 monooxygenases and esterases has been associated with resistance in some species. nih.gov Another potential mechanism involves mutations in the Methoprene-tolerant (Met) gene, which could alter the binding of the insecticide to its receptor target. nih.gov

An intriguing area for future research is the concept of cross-resistance, where adaptation to plant allelochemicals may pre-adapt an insect species to detoxify synthetic insecticides. mpg.de Generalist herbivores, which are adapted to a wide range of plant toxins, may be particularly prone to developing resistance rapidly. mpg.de

Understanding the long-term evolutionary dynamics of resistance to this compound requires a multi-faceted approach. This includes monitoring resistance levels in diverse arthropod pest populations, identifying the specific genetic and molecular mechanisms responsible for resistance, and investigating the ecological and evolutionary factors that promote its emergence. This knowledge is crucial for developing sustainable resistance management strategies, such as rotating different modes of action, to preserve the efficacy of this compound and other valuable pest control tools. irac-online.org

Mechanisms of Resistance Reversion and Stability

Discovery and Development of Next-Generation Juvenile Hormone Agonists

The continued success of arthropod management relies on the ongoing discovery and development of novel insecticides, including next-generation juvenile hormone (JH) agonists that can overcome existing resistance mechanisms and offer improved target specificity.

The "biorational" approach to pesticide design, which is based on a deep understanding of insect physiology, has been the cornerstone of developing JH analogs like methoprene. bioone.orgacs.org This approach involves the chemical modification of the natural JH structure to create analogues that are more stable in the environment and more resistant to insect metabolism. bioone.org

Future rational design efforts will benefit from advanced computational tools and a deeper understanding of the JH receptor (JHR) structure and its interaction with ligands. biorxiv.org The JHR, a complex of the proteins Methoprene-tolerant (Met) and Taiman (Tai), is the direct target of methoprene and other juvenoids. nih.gov By modeling the ligand-binding pocket of the Met protein, researchers can design novel molecules with high affinity and agonistic activity. biorxiv.orgnih.gov This approach can lead to the development of analogues with:

Enhanced Potency: Requiring lower concentrations for effective control.

Increased Specificity: Minimizing effects on non-target organisms by exploiting species-specific differences in the JHR. nih.gov

Novel Binding Modes: Circumventing existing target-site resistance mechanisms.

Recent research has demonstrated the potential of this approach by identifying unique peptidic juvenoids that are highly potent and selective for specific insect families, acting as JHR agonists. nih.gov

Expanding the chemical diversity of JH agonists is crucial for overcoming resistance and discovering new modes of action. This involves moving beyond the traditional terpenoid structures, like that of methoprene, to explore entirely new chemical scaffolds. researchgate.net Natural products are a rich source for this exploration, offering complex and diverse molecular architectures. nih.gov

Screening of natural product libraries and other chemical compound collections can identify novel scaffolds that exhibit JH-mimetic activity. nih.govmdpi.com Computational methods are vital in this process, allowing for the analysis and comparison of vast numbers of chemical structures. researchgate.net The identification of a "scaffold" – the core structure of a molecule – allows for systematic exploration and modification to optimize biological activity. researchgate.net For example, research has successfully identified plant-derived compounds that act as JH antagonists, demonstrating that nature holds untapped potential for molecules that interact with the JH signaling pathway. pnas.org The discovery of such novel scaffolds could lead to the development of new classes of insect growth regulators with unique properties and a reduced likelihood of cross-resistance to existing compounds like methoprene. scispace.comnih.gov

Rational Design of Highly Specific and Potent Analogues

Integrated Research Frameworks for Sustainable Arthropod Management

The long-term sustainability of arthropod control depends on moving beyond single-tactic approaches and embracing integrated frameworks. This involves combining chemical controls like this compound with other strategies, such as biological control, within a cohesive research and application structure.

A key area of future research is the investigation of synergistic interactions between this compound and biological control agents (BCAs), such as microbial pesticides and entomopathogenic fungi. frontiersin.org Synergism occurs when the combined effect of two control agents is greater than the sum of their individual effects. mdpi.com

Several studies have already demonstrated the potential for such synergies. For example, research has shown that methoprene can act synergistically with Bacillus thuringiensis israelensis (Bti) against mosquito larvae. tewhatuora.govt.nz Similarly, combinations of methoprene with diatomaceous earth have shown increased efficacy against the lesser grain borer, Rhyzopertha dominica. researchgate.net

However, the nature of these interactions can be complex, and antagonism (where the combined effect is less than expected) is also possible. nih.gov Therefore, future research must move towards a more systematic and hypothesis-driven approach to studying these combinations. frontiersin.orgnih.gov This includes:

Mechanism-Based Hypotheses: Formulating hypotheses based on the known modes of action of both this compound and the BCA. For example, does the hormonal disruption caused by this compound make the insect more susceptible to a pathogen?

Standardized Statistical Analysis: Employing rigorous statistical methods to correctly identify synergistic, additive, or antagonistic interactions. nih.gov

In Vivo and Field Validation: Moving beyond laboratory studies to test promising combinations under realistic field conditions. mdpi.com

By systematically exploring these interactions, integrated pest management (IPM) programs can be developed that are not only more effective but also help to slow the development of resistance to valuable tools like this compound. mdpi.com

Application of Ecological Principles in Designing Management Strategies

The development of effective and sustainable pest management strategies incorporating this compound is increasingly guided by core ecological principles. This approach moves beyond simple eradication efforts to consider the intricate web of interactions within an ecosystem, aiming to minimize unintended consequences and enhance long-term control. Key ecological considerations include population dynamics, species interactions, and broader ecosystem effects.

A fundamental principle is the understanding of pest population dynamics. colostate.edu Management strategies are more effective when they are tailored to the life cycle and population fluctuations of the target insect. This compound, as a juvenile hormone analog, is most effective when applied during specific larval or nymphal stages to disrupt metamorphosis and prevent the emergence of reproductive adults. ufl.edulittlefireants.com Therefore, a deep understanding of the target pest's phenology—the timing of its life cycle events—is crucial for optimizing the application of this compound. For instance, in mosquito control, treatments are timed to coincide with peak larval populations in their aquatic breeding habitats. epa.govresearchgate.net

Furthermore, the concept of carrying capacity, or the maximum population size that an environment can sustain, is a vital consideration. maraujolab.eu By understanding the factors that limit a pest population's growth, management strategies can be designed to manipulate these factors. While this compound directly impacts the pest's life cycle, its application can be integrated with other methods that reduce the carrying capacity of the environment for the pest, such as source reduction in mosquito control.

The principle of species interactions is also critical. The application of this compound can have both direct and indirect effects on non-target organisms and the broader food web. wa.gov While this compound exhibits low toxicity to mammals and birds, it can be toxic to some non-target aquatic invertebrates, particularly crustaceans and other insects in the order Diptera. researchgate.netontosight.ainih.gov Research has shown that while broad-scale population reductions in non-target species are not typically observed in field studies, some localized impacts can occur. nih.gov Therefore, an ecological approach necessitates the careful consideration of these potential non-target effects and the implementation of strategies to mitigate them, such as using formulations that minimize exposure to sensitive organisms.

Moreover, understanding the role of natural enemies, such as predators and parasitoids, is a cornerstone of ecologically-based pest management. researchgate.net Management strategies should aim to conserve these beneficial species, as they can contribute significantly to pest population control. The selectivity of this compound, which primarily affects the developmental stages of insects, can be advantageous in this regard, as it may have less of an impact on adult natural enemies compared to broad-spectrum insecticides.

Finally, the principle of landscape ecology, which considers the spatial arrangement of different habitats, is important for designing management strategies at a larger scale. epa.govslu.se The movement of pests between different habitat patches and the presence of refugia where pests are not exposed to control measures can influence the long-term effectiveness of this compound applications. Understanding these landscape-level dynamics can help in designing more comprehensive and spatially targeted management programs.

By integrating these ecological principles, management strategies utilizing this compound can be designed to be more effective, sustainable, and environmentally compatible. This approach requires a shift from a purely chemical-based control tactic to a more holistic, knowledge-based system that considers the complexity of ecological systems.

Detailed Research Findings

Research into the ecological application of this compound has yielded significant insights into its efficacy and environmental interactions. Studies have quantified its impact on various pest species and non-target organisms, providing a basis for refining management strategies.

For example, research on the Asian citrus psyllid, Diaphorina citri, demonstrated that this compound significantly reduced the viability of eggs and the emergence of adults from treated nymphs. ufl.edu Specifically, egg hatch was drastically lowered, and less than 5% of first and third-instar nymphs developed into adults after treatment. ufl.edu This highlights the importance of targeting specific life stages for maximum efficacy.

In the context of stored-product pests, this compound has proven effective against species like the lesser grain borer, Rhyzopertha dominica. researchgate.net However, the development of resistance has been reported, underscoring the need for integrated resistance management strategies. nih.gov Research has shown that the use of synergists, such as piperonyl butoxide (PBO), can help to overcome this resistance by inhibiting metabolic enzymes like cytochrome P450s that pests use to detoxify the compound. nih.gov

Regarding environmental concentrations and non-target effects, studies have found that realized environmental concentrations of methoprene in mosquito control programs are generally low, typically in the range of 2–5 µg/kg. researchgate.netnih.gov At these levels, widespread toxic effects on vertebrates and most invertebrates are not observed, although some sensitive species like certain zooplankton and the larval stages of some crustaceans may be affected. researchgate.netnih.gov Long-term studies on the effects of methoprene on non-target macroinvertebrates have shown some delayed impacts on food web dynamics, with population changes in certain non-target insect species observed after several years of treatment. wa.gov This indicates the importance of long-term monitoring to fully understand the ecological consequences of its use.

The table below summarizes key research findings on the ecological application of this compound.

Interactive Data Table: Research Findings on this compound's Ecological Applications

Target/Focus AreaKey FindingResearch Implication
Pest Efficacy
Asian Citrus Psyllid (Diaphorina citri)Significantly reduced egg viability and adult emergence from treated nymphs. ufl.eduHighlights the effectiveness of targeting specific immature life stages.
Lesser Grain Borer (Rhyzopertha dominica)Effective control agent, but resistance has been documented. researchgate.netnih.govEmphasizes the need for resistance management strategies, such as the use of synergists. nih.gov
Mosquitoes (various species)Effective as a larvicide, preventing adult emergence. littlefireants.comepa.govSupports its use in integrated mosquito management programs targeting breeding sites.
Non-Target Effects
Aquatic InvertebratesHighly toxic to some freshwater invertebrates, including certain crustaceans and Diptera. researchgate.netontosight.ainih.govorst.eduRequires careful application to minimize exposure to sensitive non-target species.
Food Web DynamicsLong-term application may lead to delayed changes in non-target macroinvertebrate populations. wa.govSuggests the need for long-term ecological monitoring in treated areas.
VertebratesLow toxicity to mammals, birds, and most fish at typical environmental concentrations. epa.govontosight.aiIndicates a favorable safety profile for many non-target vertebrate species.
Environmental Fate
PersistenceRelatively low persistence in soil and water due to rapid degradation. littlefireants.comReduces the likelihood of long-term environmental accumulation.
MobilityTends to bind to soil and sediment, limiting its movement into groundwater. littlefireants.comLow potential for groundwater contamination.

Q & A

Q. How is the toxicity profile of (R)-methoprene systematically assessed in non-target organisms?

Toxicity assessment involves acute, subchronic, and chronic feeding studies, developmental/reproductive toxicity tests, and mutagenicity assays. Key endpoints include mortality, teratogenicity, and metabolic pathways. For example, U.S. EPA studies classify this compound as Toxicity Category IV (low acute toxicity) and confirm rapid mammalian metabolism into endogenous products like acetate, cholesterol, and bile acids . Analytical methods such as time-of-flight liquid chromatography–mass spectrometry (LC-MS) enable detection at ultra-low concentrations (0.5 ng/L) to monitor environmental residues .

Q. What standardized protocols evaluate this compound’s efficacy in inhibiting mosquito metamorphosis?

Laboratory protocols involve continuous larval exposure (e.g., Rockefeller strain Aedes aegypti) to methoprene formulations, with mortality quantified at pupal stages. Efficacy metrics include adult emergence inhibition rates and dose-dependent developmental delays. For field validation, cumulative mortality records at pupal stages are recommended over larval indexes, as larval survival does not correlate with adult emergence inhibition .

Q. Why is the (R)-enantiomer of methoprene considered biologically inactive compared to the S-form?

Methoprene’s juvenile hormone (JH) mimic activity is enantiomer-specific: the S-form binds to JH receptors, while the R-form lacks affinity. This is validated via chiral separation techniques (e.g., HPLC with chiral columns) and bioassays comparing metamorphosis inhibition in insects like Tribolium castaneum .

Advanced Research Questions

Q. How can researchers resolve contradictions in developmental response data across insect castes or species?

Multivariate statistical approaches, such as principal component analysis (PCA) on morphometric traits (e.g., body size, oocyte growth), can disentangle caste-specific responses. For example, in ants, PCA revealed no developmental stage effect on adult body size but highlighted caste-treatment interactions, requiring linear regression models with interaction terms . Controlled variables should include hormone application timing, solvent controls, and caste-specific metabolic pathways.

Q. What methodological considerations are critical for modeling this compound transport in urban stormwater systems?

Sensitivity analyses of sump volume and rainfall parameters are essential for predictive models. Field data from catch basins (e.g., methoprene concentration at outfalls) must be paired with laboratory dissolution/degradation studies to calibrate parameters. Statistical tools (e.g., Monte Carlo simulations) improve model robustness, especially when extrapolating from limited datasets .

Q. How can horizontal transfer of this compound between stored-product insects impact resistance management?

Experimental designs should expose mixed life stages (larvae, pupae) to methoprene-treated cohorts in shared environments. Sublethal effects (e.g., fecundity, oviposition) are assessed via paired comparisons between exposed and control adults. Tribolium studies show methoprene transfer between individuals without altering reproductive output, suggesting resistance monitoring must account for indirect exposure pathways .

Q. What advanced techniques quantify this compound’s environmental persistence in salt marsh ecosystems?

High-resolution LC-MS detects methoprene degradation products (e.g., methoprene acid) in water and sediment. Field studies in marsh ditches show rapid dissipation (≤1 day) and no sediment accumulation despite repeated applications. Complementary microcosm experiments under controlled temperature/pH conditions validate degradation kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.